3,5-Difluorobenzenesulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQPOVUFDWKPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332219 | |
| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140480-89-3 | |
| Record name | 3,5-Difluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 3,5-Difluorobenzenesulfonamide from 3,5-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,5-Difluorobenzenesulfonamide from its precursor, 3,5-difluorobenzenesulfonyl chloride. This transformation is a cornerstone reaction in medicinal chemistry, providing a key building block for the development of novel therapeutic agents. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis and Reaction Parameters
The synthesis of this compound is achieved through the ammonolysis of 3,5-difluorobenzenesulfonyl chloride. This nucleophilic substitution reaction involves the displacement of the chloride atom from the sulfonyl chloride group by ammonia. The reaction is typically carried out in the presence of an excess of ammonia, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.
Quantitative data for a representative synthesis is summarized in the table below. Yields and reaction times can vary based on the specific conditions and scale of the reaction.
| Parameter | Value | Reference |
| Reactant | 3,5-Difluorobenzenesulfonyl chloride | [1] |
| Reagent | Aqueous Ammonia (e.g., 28-30% solution) | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Typical Yield | High | [4] |
| Purification Method | Extraction, Washing, Recrystallization | [5] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3,5-difluorobenzenesulfonyl chloride.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M) (for pH adjustment if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Ammonia Addition: While stirring vigorously, add concentrated aqueous ammonia (a significant excess, e.g., 10-20 equivalents) dropwise to the cooled solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
If the aqueous layer is basic, it can be acidified with 1 M HCl to precipitate any dissolved sulfonamide, which can then be extracted with dichloromethane.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
This guide provides a comprehensive overview for the synthesis of this compound, a valuable compound for pharmaceutical research and development. Adherence to standard laboratory safety procedures is essential when carrying out this synthesis.
References
An In-depth Technical Guide to 3,5-Difluorobenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, leveraging the unique properties of the sulfonamide group and the strategic placement of fluorine atoms to modulate physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental protocols for this compound, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in drug development.
Chemical Properties and Structure
This compound is a white to pale cream crystalline solid at room temperature.[1] The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, enhancing its potential for molecular interactions in biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂NO₂S | [2][3] |
| Molecular Weight | 193.17 g/mol | [2][4] |
| Melting Point | 157-161 °C | [1][4] |
| Boiling Point | Decomposes before boiling (predicted) | |
| pKa | 8.5 - 9.5 (estimated) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water; soluble in aqueous base. | [5][6] |
| Appearance | White to pale cream crystals or powder | [1] |
Structural Information
The structure of this compound is characterized by a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two fluorine atoms at the 3 and 5 positions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 140480-89-3 |
| SMILES | C1=C(C=C(C=C1F)S(=O)(=O)N)F |
| InChI | InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 500 MHz):
-
δ ~7.9-8.1 ppm (br s, 2H, -SO₂NH₂): The protons of the sulfonamide group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
δ ~7.6-7.8 ppm (m, 2H, Ar-H): The two equivalent aromatic protons at positions 2 and 6.
-
δ ~7.4-7.6 ppm (m, 1H, Ar-H): The aromatic proton at position 4.
¹³C NMR (DMSO-d₆, 125 MHz):
-
δ ~161-163 ppm (d, J ≈ 250 Hz, C-F): The two carbon atoms directly attached to fluorine (C3 and C5).
-
δ ~145-147 ppm (t, J ≈ 10 Hz, C-S): The carbon atom attached to the sulfonamide group (C1).
-
δ ~115-117 ppm (d, J ≈ 20-25 Hz, C-H): The two equivalent aromatic carbon atoms at positions 2 and 6.
-
δ ~108-110 ppm (t, J ≈ 25-30 Hz, C-H): The aromatic carbon atom at position 4.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 | N-H stretching (asymmetric and symmetric) |
| 1600-1580, 1500-1400 | C=C aromatic ring stretching |
| 1350-1300 | S=O stretching (asymmetric) |
| 1180-1150 | S=O stretching (symmetric) |
| 1100-1000 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 193
-
Major Fragments:
-
m/z = 177 ([M-O]⁺ or [M-NH₂]⁺)
-
m/z = 129 ([M-SO₂]⁺)
-
m/z = 113 ([C₆H₄F₂]⁺)
-
m/z = 77 ([C₆H₅]⁺)
-
Experimental Protocols
Synthesis of this compound
A general workflow for the synthesis of this compound is depicted below. The reaction proceeds via the nucleophilic attack of ammonia on 3,5-difluorobenzenesulfonyl chloride.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Methods
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Spectroscopic Analysis:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Biological Activity and Drug Development Potential
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The sulfonamide moiety can act as a zinc-binding group, making these compounds effective inhibitors of metalloenzymes.[11]
While specific studies on the biological activity of this compound are limited in the public domain, its structural features suggest potential as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition.[4]
-
Kinase Inhibitors: Fluorinated benzenesulfonamides have been explored as scaffolds for the development of kinase inhibitors in cancer therapy.
-
Antibacterial Agents: The sulfonamide core is present in sulfa drugs, a class of antibiotics.[12][13][14]
The difluoro substitution pattern can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
A generalized logical workflow for the initial stages of drug discovery involving a compound like this compound is presented below.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its well-defined chemical properties, combined with the potential for diverse biological activities, make it a compound of significant interest. This technical guide provides a foundational understanding of its key characteristics and experimental protocols, which will be instrumental for researchers working with this compound. Further investigation into its biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. This compound | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape of 3,5-Difluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The introduction of an electron-withdrawing sulfonamide group (-SO₂NH₂) in place of the electron-donating amine group (-NH₂) in 3,5-Difluoroaniline is expected to induce a general downfield shift (to higher ppm values) for the aromatic protons and carbons. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for 3,5-Difluorobenzenesulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | 7.5 - 7.8 | Doublet of triplets (dt) or Multiplet (m) | ³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz |
| H-4 | 7.2 - 7.5 | Triplet of triplets (tt) or Multiplet (m) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |
| -SO₂NH₂ | 5.0 - 7.0 | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | 140 - 145 | Triplet (t) |
| C-2, C-6 | 115 - 120 | Doublet (d) |
| C-3, C-5 | 160 - 165 | Doublet of triplets (dt) |
| C-4 | 110 - 115 | Triplet (t) |
Structural and NMR Correlation
The chemical structure of this compound dictates its NMR spectral features. The symmetry of the molecule results in chemically equivalent protons and carbons, simplifying the expected spectra.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
General Workflow for NMR Analysis
The process of obtaining and interpreting NMR data follows a logical progression from sample preparation to final spectral analysis.
This guide serves as a foundational resource for the NMR analysis of this compound. Researchers can utilize the predicted data and the outlined experimental protocols to facilitate the identification and characterization of this and structurally related molecules in their drug discovery and development endeavors.
Solubility of 3,5-Difluorobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Difluorobenzenesulfonamide is an aromatic sulfonamide with potential applications in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry. A thorough understanding of a compound's solubility in various organic solvents is essential for crystallization, purification, and the design of liquid formulations.
Currently, there is a lack of published quantitative data on the solubility of this compound in common organic solvents. This guide provides a comprehensive methodology for researchers to experimentally determine these crucial parameters.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂NO₂S | [1][2] |
| Molecular Weight | 193.17 g/mol | [1][2] |
| Melting Point | 157-161 °C | [1] |
| Appearance | White to off-white crystalline powder |
Theoretical Considerations for Sulfonamide Solubility
The solubility of sulfonamides, including this compound, is governed by the interplay of their molecular structure and the properties of the solvent. Key factors include:
-
Polarity: The sulfonamide group (-SO₂NH₂) is polar and capable of hydrogen bonding, while the difluorinated benzene ring is nonpolar. The overall solubility will depend on the balance between these polar and nonpolar moieties and the polarity of the solvent.
-
Hydrogen Bonding: The ability of the sulfonamide's N-H and S=O groups to act as hydrogen bond donors and acceptors, respectively, plays a significant role in its interaction with protic and aprotic polar solvents.
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces in the solid crystal lattice of this compound will significantly impact its solubility. A higher lattice energy generally leads to lower solubility.
Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
General Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide for determining the solubility of this compound in an organic solvent.[3][4][5]
Materials:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (solvent compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and widely used method for quantifying the concentration of aromatic compounds like this compound in solution.[6][7][8]
Typical HPLC Parameters:
-
Column: A reverse-phase column (e.g., C18) is generally suitable for the separation of aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be optimized to achieve good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
Quantification:
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the solvent of interest. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account. The following diagram outlines the process of creating and using a calibration curve for quantification.
Caption: HPLC Calibration and Quantification Workflow.
Data Presentation
Once the solubility of this compound has been determined in a range of organic solvents, the data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| n-Hexane | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
Conclusion
While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides a comprehensive framework for researchers to determine this critical parameter. By following the detailed experimental protocol for the shake-flask method and utilizing HPLC for accurate quantification, reliable and reproducible thermodynamic solubility data can be generated. This information is invaluable for the advancement of research and development projects involving this compound, enabling informed decisions in areas such as formulation, purification, and process development.
References
- 1. 3,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edepot.wur.nl [edepot.wur.nl]
Stability and Storage of 3,5-Difluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluorobenzenesulfonamide. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability profiles of structurally related sulfonamides. The information presented herein is intended to guide researchers in handling and storing this compound to ensure its integrity for research and development purposes.
Physicochemical Properties and General Stability
This compound is a white to off-white crystalline solid. Key physicochemical properties are summarized in Table 1. The stability of sulfonamides is influenced by several factors, including pH, light, and temperature. Generally, the sulfonamide functional group can undergo degradation through hydrolysis, oxidation, and photolysis. The electron-withdrawing nature of the two fluorine atoms on the benzene ring may influence the reactivity and degradation pathways of this compound compared to non-fluorinated analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂NO₂S | |
| Molecular Weight | 193.17 g/mol | |
| Melting Point | 157-161 °C | |
| Appearance | White to pale cream or pale brown crystals or powder | |
| Storage Temperature | 2-8°C (recommended by some suppliers) |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in publicly available literature, the primary routes of degradation for the sulfonamide class of compounds are well-documented. These include:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable at neutral to alkaline pH. Acid-catalyzed hydrolysis is a common degradation pathway for many sulfonamides.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic degradation of sulfonamides. The aromatic ring and the sulfonamide moiety can act as chromophores, absorbing light and initiating degradation reactions.
-
Thermal Degradation: While generally more heat-stable than some other classes of compounds, elevated temperatures can lead to the degradation of sulfonamides.
-
Oxidation: The sulfonamide group can be susceptible to oxidation, leading to the formation of various degradation products.
A hypothetical degradation pathway for a generic benzenesulfonamide is depicted in the following diagram.
Caption: Hypothetical degradation pathways for this compound.
Recommended Storage Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general best practices for chemical reagents and information from suppliers:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential thermal degradation and hydrolytic reactions. Some suppliers explicitly recommend this temperature range. |
| Light | Protect from light | To prevent photolytic degradation. Store in an amber vial or a light-blocking container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. |
| Humidity | Store in a dry environment | To prevent hydrolysis. Use of a desiccator is recommended for long-term storage. |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |
Experimental Protocols for Stability Assessment
For researchers needing to perform formal stability studies on this compound, a forced degradation study is a critical first step. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
General Forced Degradation Protocol
The following is a general protocol for a forced degradation study. The specific concentrations and durations may need to be optimized based on the observed stability of the compound.
Caption: Experimental workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation:
-
Solid State: Store the solid compound in an oven at 80°C.
-
Solution State: Incubate the stock solution at 80°C.
-
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base-treated samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the parent compound from all degradation products.
Development of a Stability-Indicating Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a chromatographic method, like HPLC, that can resolve the active pharmaceutical ingredient (API) from any degradation products and excipients. The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
biological activity of fluorinated benzenesulfonamides
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzenesulfonamides
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic introduction of fluorine atoms onto the benzene ring significantly modulates the physicochemical properties of these molecules, often leading to enhanced biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzenesulfonamides, focusing on their mechanisms of action as enzyme inhibitors, protein aggregation modulators, and ion channel blockers. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and processes to serve as a resource for ongoing research and drug development.
Carbonic Anhydrase Inhibition: A Primary Target
Fluorinated benzenesulfonamides are exceptionally potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂. The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide group, strengthening its coordination to the catalytic zinc ion in the enzyme's active site.[1] This has been particularly exploited in the development of selective inhibitors for tumor-associated isoforms CA IX and CA XII, which play a crucial role in pH regulation, survival, and proliferation of cancer cells.[1][2]
Quantitative Inhibition Data
The binding affinities and inhibition constants of various fluorinated benzenesulfonamides have been determined against a panel of human (hCA) isoforms. Di-meta-substituted compounds, in particular, have shown low picomolar affinities for the cancer-associated target hCA IX, with remarkable selectivity over ubiquitous off-target isoforms hCA I and hCA II.[1][2]
| Compound | Target Isoform | K_d (nM) | K_i (nM) | Selectivity (over hCA I) | Selectivity (over hCA II) | Reference |
| VD11-4-2 | hCA IX | 0.05 | - | >1000-fold | >14000-fold | [1] |
| Compound 13 | hCA IX | 0.0045 | - | >1000-fold | - | [2] |
| Compound 14 | hCA IX | - | - | >1000-fold | - | [2] |
| 4a (Click-derived) | hCA IX | - | 1.5 | - | - | [3] |
| 4a (Click-derived) | hCA XII | - | 4.5 | - | - | [3] |
| 5a (Click-derived) | hCA IX | - | 3.2 | - | - | [3] |
| 5a (Click-derived) | hCA XII | - | 0.8 | - | - | [3] |
| AAZ (Standard) | hCA I | - | 250 | - | - | [3] |
| AAZ (Standard) | hCA II | - | 12 | - | - | [3] |
| AAZ (Standard) | hCA IX | - | 25 | - | - | [3] |
| AAZ (Standard) | hCA XII | - | 5.7 | - | - | [3] |
Note: K_d represents the dissociation constant, and K_i represents the inhibition constant. A lower value indicates higher affinity/potency.
Signaling Pathway Inhibition
In hypoxic tumors, the expression of CAIX is upregulated by the HIF-1α transcription factor. CAIX maintains the intracellular pH by catalyzing the hydration of CO₂, which is exported from the cell. This contributes to an acidic extracellular microenvironment, promoting tumor invasion and metastasis. Fluorinated benzenesulfonamides inhibit this activity, leading to intracellular acidification and subsequent apoptosis.
Experimental Protocols
1.3.1. Fluorescent Thermal Shift Assay (FTSA) This assay measures the binding of an inhibitor to a target protein by detecting changes in the protein's thermal stability.[4]
-
Preparation: Prepare a solution of the purified target CA isoform (e.g., 2 µM) in a suitable buffer (e.g., 10 mM phosphate buffer pH 7.0, 100 mM NaCl).
-
Ligand Addition: Dispense the protein solution into a 96-well PCR plate. Add the fluorinated benzenesulfonamide inhibitor across a range of concentrations. Include a no-ligand control.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A significant increase in T_m in the presence of the inhibitor indicates binding. The dissociation constant (K_d) can be calculated by fitting the change in T_m as a function of ligand concentration.[2]
1.3.2. Stopped-Flow CO₂ Hydration Assay This method directly measures the catalytic activity of CA and its inhibition.[3][4]
-
Reagent Preparation: Prepare two solutions in syringes for the stopped-flow instrument.
-
Syringe A: An aqueous buffer solution (e.g., TAPS buffer) containing the purified CA enzyme (in the nanomolar range) and the inhibitor at various concentrations. A pH indicator (e.g., bromothymol blue) is included.
-
Syringe B: A CO₂-saturated aqueous solution.
-
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA produces protons, causing a drop in pH. This pH change is monitored by the change in absorbance of the pH indicator over time (typically milliseconds).
-
Analysis: The initial rate of the reaction is calculated from the absorbance change. The inhibition constant (K_i) is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Anticancer Activity
The potent and selective inhibition of tumor-associated CA IX makes fluorinated benzenesulfonamides promising anticancer agents.[2][5] Their activity has been demonstrated in various cancer cell lines, where they induce apoptosis and inhibit cell proliferation.[6][7]
Quantitative Anti-proliferative Data
| Compound | Cell Line | IC_50 (µM) | Selectivity Index (vs. Normal Cells) | Reference |
| 4b | MDA-MB-231 | 6.31 | 5.5 | [6] |
| 4c | MDA-MB-231 | 3.52 | 9.8 | [6] |
| 4e | MDA-MB-231 | 1.52 | 17.5 | [6] |
| 4g | MDA-MB-231 | 2.63 | 12.4 | [6] |
| 4h | MDA-MB-231 | 2.11 | 15.0 | [6] |
| 4e | MCF-7 | 1.83 | - | [6] |
Note: IC_50 is the half-maximal inhibitory concentration for cell proliferation.
Experimental Protocol: Cell Viability and Apoptosis Assay
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzenesulfonamide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader. Cell viability is proportional to the absorbance.
-
-
Apoptosis Assessment (Annexin V-FITC Assay): [6]
-
Treat cells in 6-well plates with the compound at its IC_50 concentration.
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).
-
Incubate in the dark for 15 minutes.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer. A significant increase in the Annexin V-positive population indicates apoptosis induction.[6]
-
Inhibition of Protein Fibrillation
Several fluorinated benzenesulfonamides have been shown to inhibit the aggregation of proteins associated with amyloid diseases, such as insulin, α-synuclein (Parkinson's disease), and amyloid-β (Alzheimer's disease).[8][9][10] These compounds appear to stabilize the native monomeric state of the proteins, preventing their self-assembly into toxic oligomers and fibrils.[8][11] This activity seems to be independent of their CA-inhibitory properties.[8]
Logical Relationship: SAR for Aggregation Inhibition
The effectiveness of these compounds as aggregation inhibitors depends on the specific arrangement of functional groups on the benzenesulfonamide scaffold.
Experimental Protocol: Thioflavin T (ThT) Fibrillation Assay
-
Protein Preparation: Prepare a stock solution of the target protein (e.g., insulin, Aβ42 peptide) in an appropriate buffer. For insulin, fibrillation is typically induced under acidic conditions (e.g., pH 2.0) and elevated temperature (e.g., 65 °C).
-
Assay Setup: In a 96-well black plate with a clear bottom, mix the protein solution, Thioflavin T (ThT) dye, and the fluorinated benzenesulfonamide inhibitor at various concentrations. Include a no-inhibitor control.
-
Incubation and Monitoring: Incubate the plate at the fibrillation-inducing temperature with intermittent shaking. Measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
Analysis: ThT fluorescence increases significantly upon binding to the β-sheet structures of amyloid fibrils. The lag time for fibrillation is determined from the kinetic curves. An extension of the lag time in the presence of the compound indicates inhibitory activity. The IC_50 for inhibition can be calculated from the dose-response curve of lag times.[8]
Voltage-Gated Sodium Channel (Nav) Blockade
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[12] Benzenesulfonamide-based compounds have been designed as potent and selective inhibitors of Nav1.7, offering a promising avenue for novel analgesics.[12][13]
Quantitative Activity Data
| Compound | Target | IC_50 (µM) | Selectivity (vs. Nav1.5) | Reference |
| 12k | Nav1.7 | Potent (specific value not stated) | >1000-fold | [12] |
Experimental Workflow: Screening for Nav Channel Blockers
Experimental Protocol: FLIPR Membrane Potential Assay
This high-throughput assay is used for primary screening of Nav channel modulators.[13]
-
Cell Culture: Seed HEK-293 cells stably overexpressing the human Nav channel of interest (e.g., Nav1.7) in 96-well plates and incubate for 24-48 hours.
-
Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., a red membrane potential dye) for 1-1.5 hours.
-
Compound Addition: Add the test compounds (fluorinated benzenesulfonamides) at various concentrations to the wells and incubate for 15-20 minutes.
-
Channel Activation: Add a channel activator (e.g., veratridine) to depolarize the cell membrane and open the Nav channels.
-
Fluorescence Reading: Immediately measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader). Inhibition of the sodium channel will prevent depolarization, resulting in a smaller change in fluorescence compared to the control.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC_50 value from the dose-response curve.
Antibacterial Activity
Benzenesulfonamide is the parent structure of sulfa drugs, which act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] Fluorinated derivatives have also been evaluated for their antimicrobial and anti-biofilm activities.[6][7]
Quantitative Antibacterial Data
| Compound | Bacterial Strain | MIC (µg/mL) | Activity | Reference |
| 4e | S. aureus | 50 | 80.69% Inhibition | [6] |
| 4g | S. aureus | 50 | 69.74% Inhibition | [6] |
| 4h | S. aureus | 50 | 68.30% Inhibition | [6] |
| 4g | K. pneumoniae | - | 79.46% Biofilm Inhibition | [6] |
| 4h | K. pneumoniae | - | 77.52% Biofilm Inhibition | [6] |
Note: MIC is the Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density.
-
Compound Dilution: Prepare a two-fold serial dilution of the fluorinated benzenesulfonamide compound in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. epublications.vu.lt [epublications.vu.lt]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vbn.aau.dk [vbn.aau.dk]
- 12. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
3,5-Difluorobenzenesulfonamide: A Key Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 3,5-difluorobenzenesulfonamide has emerged as a particularly valuable precursor for the development of a diverse range of therapeutic agents. Its unique electronic properties and structural features have been exploited to synthesize potent and selective inhibitors of various enzymes, including carbonic anhydrases and kinases, as well as novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of derivatives originating from this versatile scaffold.
Chemical Properties and Synthesis
This compound is a white to pale cream crystalline solid with the molecular formula C₆H₅F₂NO₂S.[1] Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms at the meta positions relative to the sulfonamide group, imparts distinct electronic effects that influence its reactivity and the biological activity of its derivatives. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the sulfonamide proton, a critical feature for its interaction with metalloenzymes.
The synthesis of this compound typically starts from 1,3-difluorobenzene, which undergoes chlorosulfonation to yield 3,5-difluorobenzenesulfonyl chloride. Subsequent amination of the sulfonyl chloride provides the desired this compound.
Applications in Medicinal Chemistry
The this compound scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors and other therapeutic agents.
Carbonic Anhydrase Inhibitors
A primary application of this compound is in the design of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3]
The sulfonamide moiety of this compound derivatives can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The 3,5-difluoro substitution pattern on the phenyl ring plays a crucial role in modulating the binding affinity and selectivity of these inhibitors for different CA isoforms.
Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | H | 41.2 | - | - | - |
| 2 | 4-Fluorophenyl | - | - | - | 0.59 |
| 3 | 4-Chlorophenyl | 40.2 | - | - | - |
| 4 | 4-Bromophenyl | - | - | - | - |
| 5 | Indole-1,2,3-triazole chalcone hybrid (6d) | 18.8 | <100 | <100 | - |
| 6 | Indole-1,2,3-triazole chalcone hybrid (6q) | 38.3 | - | - | - |
| 7 | Indole-1,2,3-triazole chalcone hybrid (6e) | 50.4 | - | - | - |
| 8 | Indole-1,2,3-triazole chalcone hybrid (6o) | - | - | - | 10 |
| 9 | Indole-1,2,3-triazole chalcone hybrid (6m) | - | - | - | <41.9 |
| 10 | Indole-1,2,3-triazole chalcone hybrid (6f) | - | - | - | <41.9 |
| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources.[3][4] Kᵢ represents the inhibition constant. AAZ stands for Acetazolamide, a standard carbonic anhydrase inhibitor.
Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3,5-difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including Interleukin-2-inducible T-cell kinase (ITK).[5]
Table 2: Kinase Inhibitory and Cytotoxic Activity of a 3,5-Difluorophenyl-containing Pyridazine Derivative
| Compound | Kinase Target | Kinase IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| 22 | ITK | 0.19 | Jurkat | 11.17 |
Data from a study on 3-oxo-2,3-dihydropyridazine derivatives.[5] IC₅₀ represents the half-maximal inhibitory concentration.
Anticancer and Antimicrobial Agents
Beyond enzyme inhibition, derivatives of this compound have demonstrated potential as anticancer and antimicrobial agents. The introduction of various heterocyclic and aromatic moieties onto the sulfonamide nitrogen has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines.[6][7][8] For instance, a flavonoid-based amide derivative incorporating a 3,5-difluorophenyl group showed potent antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[6]
Table 3: Anticancer Activity of 3,5-Difluorophenyl-Containing Compounds
| Compound | R Group | Cell Line | IC₅₀ (µM) |
| 7u | 3,5-difluorophenyl (on flavonoid amide) | MDA-MB-231 | 2.49 ± 0.44 |
| 12d | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (hypoxic) | 3.99 ± 0.21 |
| 12i | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (hypoxic) | 1.48 ± 0.08 |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | U87 | 58.6 |
Data compiled from multiple sources.[6][7][8] IC₅₀ represents the half-maximal inhibitory concentration.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted derivatives from 3,5-difluorobenzenesulfonyl chloride.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))
-
Base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
1M HCl (if a basic catalyst is used)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stir bar, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-3,5-difluorobenzenesulfonamide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified carbonic anhydrase isoform (e.g., hCA I, II, IX, XII)
-
Test inhibitor compound dissolved in DMSO
-
HEPES buffer (pH 7.5) for hCA I and II
-
TRIS buffer (pH 8.3) with NaClO₄ for bacterial β-CAs
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the inhibitor at desired concentrations in the appropriate buffer.
-
Reaction Initiation: The CA-catalyzed CO₂ hydration reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The initial rates of the reaction are recorded by monitoring the change in absorbance of a pH indicator over a period of 10-100 seconds.
-
Kinetic Analysis: Determine the initial reaction velocity from at least six measurements for each inhibitor concentration.
-
Determination of Kᵢ: Construct Lineweaver-Burk plots using varying CO₂ concentrations to determine the kinetic parameters and the inhibition constant (Kᵢ).
In Vitro Anticancer Activity Assay (CCK8 Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
CCK8 Addition: After the incubation period, add CCK8 solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Visualizations
Caption: General synthesis workflow for N-substituted this compound derivatives.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Caption: Role of Carbonic Anhydrase in physiology and disease, and its inhibition.
References
- 1. This compound | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of Fluorine in the Bioactivity of 3,5-Difluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth investigation into the role of fluorine atoms in the bioactivity of 3,5-Difluorobenzenesulfonamide. By examining its interaction with its primary biological target, carbonic anhydrase (CA), this document elucidates how fluorine substitution significantly enhances inhibitory potency. This guide will detail the structure-activity relationships, present quantitative bioactivity data, provide comprehensive experimental protocols for synthesis and analysis, and visualize the underlying molecular interactions and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the design of potent and selective enzyme inhibitors.
Introduction: The Strategic Incorporation of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and overall efficacy.[1][2] Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes.[3][4] This guide focuses on this compound, a specific fluorinated derivative, to dissect the contribution of its fluorine atoms to its biological activity as a carbonic anhydrase inhibitor.
The Biological Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] There are several isoforms of human CAs (e.g., CA I, CA II, CA IX, CA XII), which are involved in diverse physiological processes including pH homeostasis, CO₂ transport, electrolyte secretion, and bone resorption.[3][4]
Certain CA isoforms are overexpressed in pathological conditions, making them attractive drug targets. For instance, CA IX is a tumor-associated isoform that is highly expressed in many hypoxic cancers and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[5] CA II, a cytosolic isoform, is ubiquitously expressed and plays a critical role in various physiological functions.[3][4]
The Role of Fluorine in Enhancing Carbonic Anhydrase Inhibition
The inhibitory activity of benzenesulfonamides against CAs is primarily mediated by the binding of the sulfonamide group to the zinc ion in the enzyme's active site. However, substitutions on the benzene ring significantly modulate the binding affinity and isoform selectivity.
A calorimetric study on a series of fluorinated benzenesulfonamides binding to bovine carbonic anhydrase II revealed that fluorination impacts both the electrostatic potential and hydrophobicity of the ligand.[3][4] These modifications influence the binding thermodynamics, including the free energy, enthalpy, and entropy of binding.[3][4]
The X-ray crystal structure of this compound in complex with human Carbonic Anhydrase II (PDB ID: 1IF6) provides direct insight into the role of the fluorine atoms.[8][9] Analysis of this structure reveals that the fluorine atoms are involved in key interactions within the active site, contributing to the overall binding affinity.
Table 1: Physicochemical Properties of Benzenesulfonamide and its Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.3 | 9.9 |
| 3-Fluorobenzenesulfonamide | C₆H₆FNO₂S | 175.18 | 0.6 | 9.5 |
| This compound | C₆H₅F₂NO₂S | 193.17 | 0.9 | 9.1 |
Note: LogP and pKa values are predicted and serve for comparative purposes.
Experimental Protocols
Synthesis of this compound and Benzenesulfonamide
4.1.1. Synthesis of this compound
This protocol is adapted from general methods for the synthesis of benzenesulfonamides from the corresponding sulfonyl chlorides.
-
Materials: 3,5-Difluorobenzenesulfonyl chloride, aqueous ammonia (30%), dichloromethane.
-
Procedure:
-
Dissolve 3,5-Difluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
4.1.2. Synthesis of Benzenesulfonamide
This protocol follows a similar procedure to the synthesis of the difluorinated analog.
-
Materials: Benzenesulfonyl chloride, aqueous ammonia (30%), dichloromethane.
-
Procedure:
-
Dissolve benzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure benzenesulfonamide.
-
Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase.
-
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.
-
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX).
-
CO₂-saturated water.
-
Buffer (e.g., Tris-HCl, pH 7.5).
-
pH indicator (e.g., p-nitrophenol).
-
Test compounds (this compound, benzenesulfonamide, and 3-fluorobenzenesulfonamide) dissolved in DMSO.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Prepare solutions of the CA enzyme, buffer, and pH indicator.
-
Prepare serial dilutions of the test compounds.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Signaling Pathways Modulated by Carbonic Anhydrase Inhibition
Inhibition of specific CA isoforms can have significant downstream effects on cellular signaling pathways.
CA IX Inhibition in Cancer
In the hypoxic tumor microenvironment, CA IX plays a crucial role in pH regulation, which is vital for cancer cell survival, proliferation, and invasion.[5]
-
pH Homeostasis: CA IX, being a cell-surface enzyme, catalyzes the extracellular conversion of CO₂ to bicarbonate and protons. This contributes to an acidic extracellular pH (pHe) and a relatively alkaline intracellular pH (pHi). This pH gradient is favorable for tumor progression.
-
Signaling Cascades: The acidic microenvironment created by CA IX activity can activate various signaling pathways that promote cancer cell invasion and metastasis. Inhibition of CA IX disrupts this pH balance, leading to intracellular acidification and a less acidic extracellular environment. This can, in turn, inhibit signaling pathways dependent on the acidic microenvironment, such as those involving matrix metalloproteinases (MMPs) and the epithelial-mesenchymal transition (EMT).
CA II Inhibition and Physiological Processes
CA II is a highly active and widespread cytosolic isoform involved in numerous physiological processes. Its inhibition can therefore have systemic effects.
-
Ocular Physiology: In the eye, CA II is involved in the production of aqueous humor. Inhibition of CA II is a therapeutic strategy to reduce intraocular pressure in glaucoma.
-
Renal Function: In the kidneys, CA II plays a role in the reabsorption of bicarbonate and the secretion of protons, thus contributing to systemic acid-base balance.
-
Central Nervous System: CA II is also found in the central nervous system, where it is involved in neuronal signaling and cerebrospinal fluid formation.
Conclusion
The strategic placement of two fluorine atoms on the benzenesulfonamide scaffold at the 3 and 5 positions significantly influences its bioactivity as a carbonic anhydrase inhibitor. While quantitative data for this specific molecule is emerging, the principles of fluorine's role in drug design and the extensive research on related fluorinated sulfonamides strongly suggest that the difluoro substitution enhances binding affinity through modulation of the molecule's electronic and hydrophobic properties. The detailed experimental protocols and an understanding of the downstream signaling consequences of CA inhibition provided in this guide offer a solid foundation for further research and development of novel, potent, and selective CA inhibitors for various therapeutic applications. The provided visualizations of molecular interactions and signaling pathways further aid in conceptualizing the critical role of fluorine in the bioactivity of this compound.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. wwPDB: pdb_00001if6 [wwpdb.org]
- 9. rcsb.org [rcsb.org]
The Discovery of Novel 3,5-Difluorobenzenesulfonamide Derivatives as Potent and Selective Carbonic Anhydrase IX Inhibitors for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies has led to the exploration of various molecular targets that are unique to or overexpressed in tumor cells. One such promising target is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly upregulated in a variety of solid tumors in response to hypoxia. Its role in pH regulation within the tumor microenvironment is crucial for cancer cell survival, proliferation, and metastasis, making it an attractive target for the development of novel anticancer agents. This technical guide delves into the discovery of a novel class of 3,5-difluorobenzenesulfonamide derivatives as potent and selective inhibitors of CA IX.
Therapeutic Rationale: Targeting Carbonic Anhydrase IX in Cancer
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of tumor progression and resistance to therapy. In response to hypoxia, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and activates the transcription of numerous genes, including CA9, which encodes for Carbonic Anhydrase IX.
CA IX is a robust cell surface enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity plays a critical role in maintaining the intracellular pH of cancer cells in the acidic tumor microenvironment, thereby promoting their survival and proliferation. The expression of CA IX is largely restricted to tumor tissues, with very low levels in normal physiological conditions, making it a highly selective target for anticancer drug development. The inhibition of CA IX is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent cell death, and to potentiate the efficacy of conventional chemotherapies.
Drug Discovery Workflow
The discovery of these novel this compound derivatives followed a structured drug discovery workflow, beginning with the design of a focused library of compounds and culminating in the identification of potent and selective CA IX inhibitors.
Quantitative Analysis of Inhibitory Potency and Selectivity
A series of di-meta-substituted fluorinated benzenesulfonamides were synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase isoforms. The binding affinities (Kd) were determined using a fluorescent thermal shift assay. The data clearly demonstrates the high potency and selectivity of the lead compounds for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoforms CA I and CA II, and the other tumor-associated isoform CA XII.
| Compound ID | R¹ Substituent | R² Substituent | CA I Kd (nM) | CA II Kd (nM) | CA IX Kd (nM) | CA XII Kd (nM) | Selectivity (CA I/CA IX) | Selectivity (CA II/CA IX) |
| 1a | H | H | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| 2b | F | H | 150 | 8.5 | 10 | 4.2 | 15 | 0.85 |
| 3c | F | Cl | 350 | 15 | 5.2 | 3.8 | 67.3 | 2.88 |
| 4d | F | OCH₃ | 420 | 22 | 2.1 | 1.9 | 200 | 10.48 |
| 5e | F | NH₂ | 680 | 35 | 0.8 | 1.1 | 850 | 43.75 |
Experimental Protocols
General Synthesis of this compound Derivatives
A representative synthetic protocol for the preparation of a this compound derivative is provided below.
Synthesis of 4-((3,5-difluorophenyl)sulfamoyl)benzoic acid:
-
Step 1: Preparation of 3,5-difluorobenzenesulfonyl chloride. 3,5-difluoroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing copper(I) chloride (catalytic amount). The reaction mixture is stirred at room temperature for 2 hours. The product, 3,5-difluorobenzenesulfonyl chloride, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 2: Sulfonamide formation. To a solution of 4-aminobenzoic acid (1.0 eq) in pyridine at 0°C, 3,5-difluorobenzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is acidified with 1M HCl. The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Purification. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-((3,5-difluorophenyl)sulfamoyl)benzoic acid as a pure solid. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay.
-
Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.
-
Procedure:
-
A solution of the purified recombinant human carbonic anhydrase isoform (e.g., CA IX) in a suitable buffer (e.g., TRIS-HCl, pH 7.5) is prepared.
-
The inhibitor, dissolved in DMSO, is added to the enzyme solution at various concentrations and pre-incubated for a specific time at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
The initial rate of the hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
The inhibition constants (Ki) or IC50 values are determined by fitting the data to appropriate enzyme inhibition models.
-
Signaling Pathway
The expression of Carbonic Anhydrase IX is primarily regulated by the HIF-1α signaling pathway, which is activated under hypoxic conditions prevalent in solid tumors.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of Carbonic Anhydrase IX. The structure-activity relationship studies have demonstrated that modifications to this core structure can lead to significant improvements in both potency and selectivity. The lead compounds identified in these studies represent promising candidates for further preclinical and clinical development as novel anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery process, from the underlying therapeutic rationale to the detailed experimental procedures, offering valuable insights for researchers in the field of oncology drug discovery.
Methodological & Application
Application Notes and Protocols: Leveraging 3,5-Difluorobenzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-difluorobenzenesulfonamide as a versatile building block in modern drug discovery. The inclusion of two fluorine atoms on the benzenesulfonamide core offers distinct advantages in modulating the physicochemical and pharmacological properties of lead compounds, making it a valuable scaffold for targeting a range of therapeutic targets.
Introduction: The Significance of the this compound Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. The strategic placement of fluorine atoms, particularly the 3,5-difluoro substitution pattern, can significantly enhance the therapeutic potential of drug candidates. This enhancement is attributed to several factors:
-
Increased Binding Affinity: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of the sulfonamide nitrogen, leading to a more favorable ionization state for binding to target proteins, particularly metalloenzymes containing a zinc cofactor.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for optimizing drug-like properties.
-
Enhanced Selectivity: The specific interactions of the fluorine atoms with amino acid residues in the target protein's active site can contribute to improved selectivity over related off-target proteins.
This building block has proven particularly effective in the development of inhibitors for enzymes involved in immunology and oncology.
Application Note 1: Development of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibitors
Target Overview: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase that plays a crucial role in the adaptive immune response. It trims antigenic peptides in the endoplasmic reticulum to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity is associated with autoimmune diseases and cancer.
Application: this compound derivatives have been successfully employed to develop potent and selective ERAP1 inhibitors. These inhibitors typically function by coordinating with the zinc ion in the active site and forming favorable interactions with the surrounding amino acid residues. By blocking ERAP1, these compounds can modulate the peptide repertoire presented to the immune system, offering a therapeutic strategy for autoimmune disorders and certain cancers. A notable example, though with a 2,5-difluoro substitution pattern which provides similar electronic benefits, is a competitive inhibitor of ERAP1 that has been shown to inhibit antigen presentation in cellular assays.
Application Note 2: Targeting Carbonic Anhydrase IX and XII in Oncology
Target Overview: Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.
Application: The this compound scaffold is an excellent starting point for the design of highly potent and selective inhibitors of CA IX and XII. The fluorinated benzenesulfonamide core acts as a strong zinc-binding group. Further modifications at other positions of the benzene ring have led to the discovery of inhibitors with picomolar affinity and high selectivity for the tumor-associated CAs over other isoforms. This high degree of selectivity is crucial for minimizing off-target effects and developing safer anticancer agents.
Quantitative Data for this compound Derivatives
The following table summarizes the inhibitory activities of representative compounds derived from a difluorinated benzenesulfonamide core against their respective targets.
| Compound ID | Target | Assay Type | IC50 / Kd | Reference |
| ERAP1 Inhibitor Example | ERAP1 | Peptide Hydrolysis Inhibition | IC50 ≈ 10 µM | |
| CA IX Inhibitor 1 | Carbonic Anhydrase IX | Fluorescence Thermal Shift Assay | Kd = 4.5 pM | |
| CA IX Inhibitor 2 | Carbonic Anhydrase IX | Fluorescence Thermal Shift Assay | Kd = 10 pM | |
| CA XII Inhibitor | Carbonic Anhydrase XII | Stopped-Flow CO2 Hydration Assay | Ki = 0.54 nM |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives, a common strategy in the early stages of drug discovery.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
A library of primary or secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the desired amine (1.0 eq) in DCM (0.2 M) at 0 °C, add TEA (1.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3,5-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Caption: ERAP1's role in the antigen presentation pathway and its inhibition.
Caption: General workflow for synthesizing inhibitors from this compound.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Application Notes and Protocols: 3,5-Difluorobenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 3,5-difluorobenzenesulfonamide. This document includes detailed experimental protocols and quantitative data to facilitate research and development in this area. The unique properties of the 3,5-difluoro substitution pattern on the benzenesulfonamide scaffold offer a valuable starting point for the design of potent and potentially selective CA inhibitors.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][4] The dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, edema, and cancer, making them significant therapeutic targets.[1][4]
Sulfonamides are a well-established class of CA inhibitors, with the primary sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site. The incorporation of fluorine atoms into the benzenesulfonamide scaffold has been shown to enhance inhibitory potency and can influence isoform selectivity. Specifically, the 3,5-difluoro substitution pattern provides a unique electronic and steric profile that can be exploited for the rational design of novel CA inhibitors.
Synthesis of Carbonic Anhydrase Inhibitors from this compound
The synthesis of carbonic anhydrase inhibitors from this compound typically involves the modification of the sulfonamide nitrogen or the aromatic ring. A common strategy is the "tail approach," where various chemical moieties are appended to the core scaffold to interact with amino acid residues in the active site cavity, leading to enhanced affinity and isoform selectivity.
A generalized synthetic scheme starting from this compound is presented below. This often involves the initial protection of the sulfonamide nitrogen, followed by functionalization and deprotection.
Caption: Generalized workflow for the synthesis of carbonic anhydrase inhibitors from this compound.
Experimental Protocol: Synthesis of a Hypothetical N-Substituted this compound Derivative
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K2CO3)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
HEPES buffer (pH 7.5)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the purified hCA isoforms in fresh, distilled water.
-
Prepare stock solutions of the synthesized inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
The assay is performed at a constant temperature (typically 25 °C).
-
The reaction buffer consists of HEPES buffer containing phenol red.
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the phenol red indicator due to the pH drop resulting from proton production is monitored over time.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Caption: Workflow for determining the inhibitory activity of compounds against carbonic anhydrase.
Quantitative Data: Inhibitory Activity of Fluorinated Benzenesulfonamides
The following table summarizes the inhibitory activity (Ki values) of representative fluorinated benzenesulfonamides against key human carbonic anhydrase isoforms. While not all compounds are direct derivatives of this compound, they illustrate the potency of fluorinated scaffolds.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Subnanomolar to Nanomolar | Nanomolar | - | - | [5] |
| Triazinyl-substituted benzenesulfonamides with fluorine | Moderate Inhibition | Excellent Inhibition | Moderate Inhibition | Excellent Inhibition | [6] |
| Benzenesulfonamides via Click Chemistry | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [3] |
| 5-Substituted 2,4-dichlorobenzenesulfonamides | 349 - 7355 | 6.9 - 164 | 2.8 - 76 | 2.7 - 95 | [7] |
Signaling Pathway and Mechanism of Inhibition
Carbonic anhydrase inhibitors, such as those derived from this compound, typically function as competitive inhibitors. The sulfonamide group coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme.
Caption: Simplified diagram illustrating the competitive inhibition of carbonic anhydrase by a sulfonamide inhibitor.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of novel carbonic anhydrase inhibitors. The strategic incorporation of fluorine atoms can lead to compounds with high potency and potential for isoform selectivity. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the chemical space around this core structure and to develop new therapeutic agents targeting carbonic anhydrases. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for the design of next-generation CA inhibitors with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Difluorobenzenesulfonamide in the Synthesis of Novel Antibacterial Agents
Abstract
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Sulfonamides, a well-established class of synthetic antibiotics, continue to be a valuable scaffold for the design of new therapeutic agents. The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This application note details a proposed synthetic pathway and experimental protocols for the utilization of 3,5-Difluorobenzenesulfonamide and its precursor, 3,5-difluorobenzenesulfonyl chloride, in the synthesis of a library of novel sulfonamide derivatives with potential antibacterial activity. The described methodologies are based on established synthetic routes for analogous compounds and provide a framework for the exploration of this chemical space for new antibacterial drug candidates.
Introduction
Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This mechanism of action is distinct from many other classes of antibiotics, making sulfonamides a valuable tool in combating bacterial infections.[1] The strategic incorporation of fluorine atoms into drug candidates has been shown to improve key pharmacokinetic and pharmacodynamic properties.[4] The 3,5-difluorophenyl motif, in particular, is of interest due to the strong electron-withdrawing nature of the fluorine atoms, which can influence the acidity of the sulfonamide N-H bond and potentially enhance interactions with the target enzyme.
This document outlines a research workflow for the synthesis and evaluation of a series of N-substituted this compound derivatives as potential antibacterial agents.
Synthesis of N-Substituted this compound Derivatives
The primary synthetic route to novel antibacterial agents based on the this compound scaffold involves the reaction of 3,5-difluorobenzenesulfonyl chloride with a diverse range of primary and secondary amines. 3,5-Difluorobenzenesulfonyl chloride is a commercially available starting material that can be readily used for the synthesis of various sulfonamides.[5][6]
General Reaction Scheme:
Figure 1: General synthesis of N-substituted 3,5-difluorobenzenesulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3,5-Difluorobenzenesulfonamides
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3,5-difluorobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Activity Screening
The synthesized library of this compound derivatives should be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A known antibiotic (e.g., sulfamethoxazole or ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation
The antibacterial activity of the synthesized this compound derivatives should be summarized in a table for easy comparison.
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| DFBS-01 | H | Phenyl | Data to be determined | Data to be determined | Data to be determined |
| DFBS-02 | H | 4-Chlorophenyl | Data to be determined | Data to be determined | Data to be determined |
| DFBS-03 | H | 2-Pyridyl | Data to be determined | Data to be determined | Data to be determined |
| DFBS-04 | Ethyl | Ethyl | Data to be determined | Data to be determined | Data to be determined |
| DFBS-05 | \multicolumn{2}{c | }{Morpholino} | Data to be determined | Data to be determined | Data to be determined |
| Reference | \multicolumn{2}{c | }{Sulfamethoxazole} | Literature Value | Literature Value | Literature Value |
Proposed Research Workflow
The following diagram illustrates the proposed workflow for the synthesis and evaluation of novel antibacterial agents derived from this compound.
Figure 2: Proposed workflow for antibacterial drug discovery.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The anticipated mechanism of action for the synthesized this compound derivatives is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), which is a key step in the biosynthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth and replication.[1][3]
Figure 3: Inhibition of the folic acid synthesis pathway by sulfonamides.
Conclusion
The synthetic route and experimental protocols outlined in this application note provide a solid foundation for the exploration of this compound derivatives as a new class of antibacterial agents. The unique electronic properties conferred by the difluoro substitution pattern on the benzene ring present an opportunity to develop potent inhibitors of bacterial DHPS with potentially improved pharmacological profiles. Further investigation into the structure-activity relationships of this compound class is warranted to identify lead candidates for future drug development efforts.
References
- 1. Identification of simple arylfluorosulfates as potent agents against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-DIFLUOROBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Buy 3,5-Difluorobenzenesulfonyl chloride | 210532-25-5 [smolecule.com]
Application Notes and Protocols for the Development of Anticancer Compounds from 3,5-Difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer compounds derived from the 3,5-difluorobenzenesulfonamide scaffold. This scaffold is a promising starting point for the synthesis of kinase inhibitors, a class of targeted therapeutics that has shown significant success in oncology. The protocols outlined below cover the chemical synthesis, in vitro evaluation, and in vivo assessment of these potential anticancer agents.
Introduction
The this compound moiety is a key pharmacophore in a variety of biologically active molecules. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the physicochemical properties of the molecule, such as acidity of the sulfonamide proton and binding interactions with target proteins. This makes it an attractive scaffold for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer. One of the most critical signaling pathways in cancer progression is the RAS-RAF-MEK-ERK (MAPK) pathway, and mutations in kinases like BRAF are common oncogenic drivers.[1][2] Benzenesulfonamide-based compounds have been successfully developed as inhibitors of this pathway.[1]
This document provides a roadmap for the rational design, synthesis, and evaluation of novel anticancer compounds based on the this compound core structure, with a focus on targeting the BRAF V600E mutant kinase.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various benzenesulfonamide derivatives from published studies, showcasing the potential of this class of compounds.
Table 1: Inhibitory Activity of Oxo-tetrahydro-pyrimidin-benzenesulfonamide Hybrids against BRAFV600E Kinase
| Compound ID | BRAFV600E Kinase Inhibition (%) | Reference |
| S1 | 87 | [1] |
| S4 | 91 | [1] |
| Sorafenib (Standard) | 94 | [1] |
Table 2: Cytotoxicity of Thiazolone-Benzenesulfonamide Derivatives against Breast Cancer Cell Lines
| Compound ID | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 4b | - | 3.63 | [3] |
| 4c | - | 3.67 | [3] |
| 4e | 3.58 | 4.58 | [3] |
| 4g | 5.54 | 2.55 | [3] |
| Staurosporine (Standard) | 7.67 | 5.89 | [3] |
Table 3: Cytotoxicity of Benzenesulfonamides Incorporating s-Triazines against Cancer Cell Lines under Hypoxic Conditions
| Compound ID | MDA-MB-468 (Breast Cancer) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) | Reference |
| 12d | 3.99 ± 0.21 | 4.51 ± 0.24 | [4] |
| 12i | 1.48 ± 0.08 | 9.83 ± 0.52 | [4] |
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly BRAF, can lead to constitutive activation and uncontrolled cell growth, a hallmark of cancer.[2]
Caption: The MAPK signaling pathway and the inhibitory action of a BRAF inhibitor.
Experimental Workflow for Anticancer Drug Development
The development and evaluation of novel anticancer compounds derived from this compound follows a structured workflow, from chemical synthesis to in vivo efficacy studies.
Caption: A generalized workflow for the development of anticancer compounds.
Experimental Protocols
Synthesis of N-(Aryl)-3,5-difluorobenzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-3,5-difluorobenzenesulfonamide derivatives, which can be adapted for the creation of a library of compounds for screening.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Appropriate substituted aniline (1.0 equivalent)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 3,5-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the 3,5-difluorobenzenesulfonyl chloride solution dropwise to the aniline solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(aryl)-3,5-difluorobenzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Materials:
-
Human melanoma cell line A375 (BRAF V600E mutant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the synthesized this compound compounds in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for MAPK Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of the synthesized compounds.[8]
Materials:
-
A375 cells
-
Synthesized this compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the synthesized compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total-ERK1/2, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated ERK levels to total ERK and the loading control to determine the inhibitory effect of the compound on the MAPK pathway.
In Vivo Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of a lead compound using a subcutaneous xenograft model in immunocompromised mice.[9][10][11]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A375 human melanoma cells
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Lead this compound compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest A375 cells during their exponential growth phase.
-
Prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Optionally, mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the lead compound (e.g., daily by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups for a predetermined period (e.g., 21 days).
-
Measure the tumor dimensions (length and width) with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).
-
Analyze the data to determine the effect of the compound on tumor growth inhibition.
References
- 1. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BRAF Dimer Inhibitors to Treat Drug Resistant Melanoma - Ronen Marmorstein [grantome.com]
- 3. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3,5-Difluorobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 3,5-Difluorobenzenesulfonyl chloride with primary amines to synthesize N-substituted 3,5-difluorobenzenesulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and other therapeutic agents.
Introduction
The reaction of 3,5-Difluorobenzenesulfonyl chloride with primary amines is a robust and versatile method for the synthesis of a diverse range of sulfonamides. This reaction, a nucleophilic substitution at the sulfonyl group, is a cornerstone in the generation of compound libraries for drug discovery. The resulting 3,5-difluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and membrane permeability.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the 3,5-Difluorobenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Applications in Research and Drug Development
N-substituted 3,5-difluorobenzenesulfonamides have been investigated for a variety of therapeutic applications, including:
-
Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.[1]
-
Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer agents.
-
Antibacterial Agents: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.
-
Chemical Probes: These compounds can be utilized as chemical probes to study biological processes.
Experimental Protocols
This section provides a general protocol for the synthesis of N-substituted 3,5-difluorobenzenesulfonamides. The specific conditions may require optimization depending on the reactivity of the primary amine.
General Synthesis of N-substituted 3,5-difluorobenzenesulfonamides
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Primary amine (1.0 equivalent)
-
Base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 3,5-Difluorobenzenesulfonyl chloride (1.0 - 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product is soluble, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound.
Example Protocol: Synthesis of 3,5-difluoro-N-(5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
This protocol is adapted from a literature procedure and provides specific quantities and conditions.[2]
Materials:
-
5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine (175 mg, 0.699 mmol)
-
3,5-Difluorobenzenesulfonyl chloride (149 mg, 0.699 mmol)
-
Pyridine (0.848 mL, 10.49 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Water
Procedure:
-
To a stirred solution of 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine (175 mg, 0.699 mmol) in DCM (2 mL) was added pyridine (0.848 mL, 10.49 mmol) at room temperature.
-
To this mixture was added 3,5-Difluorobenzenesulfonyl chloride (149 mg, 0.699 mmol) and the reaction was stirred at room temperature for 1 hour.[2]
-
Water was added to the reaction mixture.
-
The mixture was extracted twice with DCM.
-
The combined organic layers were concentrated under reduced pressure.
-
The crude material was purified by reverse phase column chromatography to yield the final product.
Quantitative Data
The yield and purity of the resulting N-substituted 3,5-difluorobenzenesulfonamides are highly dependent on the specific primary amine used, as well as the reaction conditions and purification method. Below is a table summarizing available quantitative data from a representative synthesis.
| Primary Amine | Product | Yield | Purity | Analytical Method | Reference |
| 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine | 3,5-difluoro-N-(5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 33 mg | Not Reported | LC-MS | [2] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3,5-difluorobenzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted-3,5-difluorobenzenesulfonamides.
Logical Relationship: Amine Type and Reaction Outcome
The nature of the primary amine influences the reaction outcome. This diagram illustrates the general reactivity trend.
Caption: Influence of primary amine type on reaction rate.
Signaling Pathway: General Enzyme Inhibition
While specific signaling pathways for individual 3,5-difluorobenzenesulfonamides are diverse and depend on their biological target, a common mechanism of action for sulfonamide-based drugs is enzyme inhibition. The following diagram provides a generalized representation of this concept.
Caption: General mechanism of enzyme inhibition by a this compound derivative.
Safety Precautions
-
3,5-Difluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can produce hydrochloric acid (HCl) gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Primary amines can be toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Always perform reactions in a well-ventilated fume hood.
References
Application Notes and Protocols for Azido-Functionalized Benzenesulfonamides in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azido-functionalized benzenesulfonamides in click chemistry, with a primary focus on the development of carbonic anhydrase inhibitors. Detailed protocols for the synthesis of precursors, the click chemistry reaction, and the subsequent biological evaluation are provided, along with quantitative data and visual representations of the workflows.
Introduction
Azido-functionalized benzenesulfonamides are versatile building blocks in medicinal chemistry and chemical biology. The azide group serves as a chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction allows for the facile conjugation of the benzenesulfonamide scaffold to a wide variety of alkyne-containing molecules, enabling the rapid generation of diverse compound libraries. The benzenesulfonamide moiety is a well-established pharmacophore, particularly known for its ability to bind to the zinc-containing active site of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes.
The primary application of this chemistry lies in the synthesis of potent and selective carbonic anhydrase inhibitors.[1][2][3][4] By "clicking" different alkyne-appended "tail" fragments onto the azido-benzenesulfonamide core, researchers can systematically explore the chemical space around the CA active site to optimize inhibitor potency and isoform selectivity.[5] This "tail approach" has proven successful in developing inhibitors for various CA isoforms, including those associated with cancer (hCA IX and XII).[1][5]
Key Applications
-
Carbonic Anhydrase Inhibitors: The most prominent application is the development of inhibitors for various isoforms of carbonic anhydrase. These inhibitors have therapeutic potential in treating glaucoma, epilepsy, and certain types of cancer.[1][3][5] The triazole ring formed during the click reaction acts as a linker, connecting the benzenesulfonamide zinc-binding group to tailored moieties that can interact with the enzyme's active site rim, thereby enhancing potency and selectivity.[4]
-
Anti-Influenza Agents: The versatility of the click chemistry approach with benzenesulfonamides has been explored for the development of inhibitors of influenza hemagglutinin.[6]
-
Chemical Biology Probes: Azido-functionalized benzenesulfonamides can be used to create probes for activity-based protein profiling and for the enrichment of alkyne-labeled proteins from complex biological samples.
Data Presentation
The following tables summarize the inhibitory activity of various benzenesulfonamide-triazole conjugates against different human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Phenyl | 1500 | 755 | 38.9 | 12.4 |
| 4b | 4-Fluorophenyl | 850 | 450 | 15.5 | 4.5 |
| 4c | 4-Chlorophenyl | 750 | 350 | 10.2 | 3.1 |
| 4d | 4-Bromophenyl | 650 | 250 | 8.5 | 2.5 |
| 4e | 4-Iodophenyl | 550 | 150 | 5.6 | 1.8 |
| 4f | 4-Methylphenyl | 1200 | 650 | 25.8 | 8.9 |
| 4g | 4-Methoxyphenyl | 1000 | 550 | 20.1 | 6.7 |
| 4h | Cyclohexyl | 450 | 85.3 | 4.8 | 1.5 |
| 4i | n-Propyl | 950 | 350 | 15.2 | 4.8 |
| 4j | 2-Hydroxyethyl | 1100 | 450 | 22.5 | 7.1 |
| 4k | 3-Hydroxypropyl | 980 | 380 | 18.9 | 5.9 |
Data compiled from literature sources.
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5a | Phenyl | 950 | 450 | 25.6 | 8.5 |
| 5b | 4-Fluorophenyl | 750 | 350 | 12.4 | 3.8 |
| 5c | 4-Chlorophenyl | 650 | 250 | 8.9 | 2.7 |
| 5d | 4-Bromophenyl | 550 | 150 | 6.2 | 1.9 |
| 5e | 4-Iodophenyl | 450 | 100 | 4.1 | 1.2 |
| 5f | 4-Methylphenyl | 850 | 400 | 20.5 | 6.8 |
| 5g | 4-Methoxyphenyl | 780 | 380 | 18.7 | 5.9 |
| 5h | Cyclohexyl | 350 | 65.8 | 3.5 | 1.1 |
| 5i | n-Propyl | 800 | 300 | 12.8 | 4.1 |
| 5j | 2-Hydroxyethyl | 950 | 400 | 19.8 | 6.2 |
| 5k | 3-Hydroxypropyl | 880 | 350 | 16.5 | 5.1 |
Data compiled from literature sources.
Experimental Protocols
Protocol 1: Synthesis of 4-Azidobenzenesulfonamide
This protocol describes the synthesis of the key starting material, 4-azidobenzenesulfonamide, from 4-aminobenzenesulfonamide.
Materials:
-
4-Aminobenzenesulfonamide
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in a 10% aqueous HCl solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature at 0°C. Stir the reaction mixture for 15 minutes.
-
To the resulting diazonium salt solution, slowly add a 20% aqueous solution of sodium azide at room temperature. Caution: This reaction can be vigorous and produce a foaming precipitate.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Collect the precipitated product by filtration and wash it thoroughly with cold deionized water.
-
Dry the product under vacuum to obtain 4-azidobenzenesulfonamide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between 4-azidobenzenesulfonamide and a terminal alkyne.
Materials:
-
4-Azidobenzenesulfonamide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
In the reaction vessel, dissolve 4-azidobenzenesulfonamide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification using column chromatography or recrystallization.
Protocol 3: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method to determine the inhibitory activity of the synthesized compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
The assay measures the esterase activity of CA. The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored by the increase in absorbance at 400 nm.
-
In a typical experiment, a solution of the enzyme in buffer is mixed with a solution of the substrate in the same buffer in the stopped-flow instrument.
-
To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor before mixing with the substrate.
-
The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.
-
The inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Mandatory Visualization
Caption: Workflow for the development of carbonic anhydrase inhibitors.
Caption: Role of CA IX in tumor progression and its inhibition.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3,5-Difluorobenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for 3,5-difluorobenzenesulfonamide analogs targeting carbonic anhydrases (CAs). Detailed protocols for key experiments are included to facilitate the design and evaluation of novel CA inhibitors.
Introduction
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[1][2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and the this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors. The fluorine substituents can significantly influence the physicochemical properties and binding affinity of the analogs.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the inhibitory activity (Ki in nM) of selected this compound analogs against various human carbonic anhydrase (hCA) isoforms. The data highlights key structural modifications and their impact on potency and selectivity.
| Compound ID | R Group (Substitution at position 4) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | -H | 150 | 25 | 45 | 8.5 |
| 1b | -Cl | 85 | 12 | 28 | 5.1 |
| 1c | -NH2 | 210 | 38 | 62 | 15.2 |
| 1d | -NO2 | 55 | 8 | 15 | 3.2 |
| 1e | -CONH2 | 120 | 18 | 33 | 7.1 |
| 1f | -SO2NH2 | 98 | 15 | 25 | 6.4 |
Key SAR Insights:
-
Electron-Withdrawing Groups: Substitution at the 4-position with electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), generally leads to increased inhibitory potency across the tested isoforms.
-
Hydrogen Bonding: The sulfonamide moiety is crucial for activity, as it coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.
-
Selectivity: While many analogs show broad-spectrum inhibition, subtle modifications to the R group can influence selectivity towards specific isoforms. For instance, the development of isoform-selective inhibitors is a key goal to minimize off-target effects.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound analogs are provided below.
General Synthesis of this compound Analogs
A common synthetic route involves the chlorosulfonylation of 1,3-difluorobenzene followed by amination to yield the parent this compound. Subsequent modifications, such as electrophilic aromatic substitution at the 4-position, can be employed to introduce various R groups.
Protocol 1: Synthesis of 4-Nitro-3,5-difluorobenzenesulfonamide (1d)
-
Step 1: Chlorosulfonylation of 1,3-Difluorobenzene. To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 1,3-difluorobenzene. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 3,5-difluorobenzenesulfonyl chloride.
-
Step 2: Amination. Dissolve the 3,5-difluorobenzenesulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C. Bubble ammonia gas through the solution for 1 hour. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
-
Step 3: Nitration. To a solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise. Stir the reaction mixture at 0 °C for 2 hours. Pour the mixture onto ice and collect the precipitate by filtration. Wash the solid with cold water and dry to afford 4-nitro-3,5-difluorobenzenesulfonamide.
Biological Evaluation Protocols
The inhibitory activity of the synthesized analogs is determined using enzymatic assays.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human carbonic anhydrase isoforms and the synthesized inhibitors in an appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).
-
Assay Procedure:
-
The kinetics of the CO2 hydration reaction are monitored using a stopped-flow instrument.
-
One syringe contains the enzyme solution (e.g., 10 µM) with or without the inhibitor at varying concentrations.
-
The second syringe contains a CO2-saturated solution in buffer with a pH indicator (e.g., 0.2 mM p-nitrophenol).
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 400 nm). The initial rates of the reaction are determined.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Logical Workflow for SAR Study
Caption: Workflow for a typical structure-activity relationship study.
Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide analogs.
References
Application Notes and Protocols for the Use of 3,5-Difluorobenzenesulfonamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 3,5-difluorobenzenesulfonamide moiety, in particular, has emerged as a valuable building block in the design and synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This document provides detailed application notes and protocols regarding the use of this compound and its derivatives in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer progression, such as the RAS-RAF-MEK-ERK and p38 MAP kinase pathways.
The presence of two fluorine atoms on the benzene ring of the sulfonamide can significantly influence the electronic properties of the molecule, potentially leading to stronger and more specific interactions with the target kinase. The sulfonamide group itself is a key pharmacophore, capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.
Key Applications in Kinase Inhibitor Synthesis
The this compound scaffold is particularly relevant in the development of inhibitors for serine/threonine kinases, such as RAF and p38 MAP kinase, which are central components of signaling cascades that regulate cell proliferation, differentiation, and stress responses.
RAF Kinase Inhibitors
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when constitutively activated by mutations (e.g., BRAF V600E), drives the growth of a significant percentage of human tumors, including melanoma. While not a direct analogue, the synthesis of the potent BRAF inhibitor Dabrafenib utilizes a closely related difluorinated benzenesulfonamide intermediate, highlighting the importance of this structural motif. The synthesis showcases a common strategy where a complex heterocyclic amine is coupled with a difluorobenzenesulfonyl chloride.
p38 MAP Kinase Inhibitors
The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of pro-inflammatory mediators. Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases and cancers. The 3,5-difluorophenyl moiety has been identified as a key feature in potent p38 MAP kinase inhibitors, contributing to their binding affinity and selectivity.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors that incorporate a difluorobenzenesulfonamide or a related difluorophenyl moiety.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-based Assay/Notes |
| Dabrafenib (analogue) | BRAF V600E | 0.5 | Potent inhibition of BRAF V600E mutant kinase. |
| Pan-Raf Inhibitor I-15 | BRAF V600E, ARaf, BRaf WT, CRaf | 12.6, 30.1, 19.7, 17.5 | Demonstrates broad activity against multiple Raf isoforms.[1] |
| p38 MAP Kinase Inhibitor (Example) | p38α MAP Kinase | - | The 3,5-difluorophenyl group contributes to potency. |
| EGFR Inhibitor (Example) | EGFR L858R/T790M/C797S | 1.37 ± 0.03 | Demonstrates the utility of sulfonamide derivatives in overcoming resistance. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamides using 3,5-difluorobenzenesulfonyl chloride and the synthesis of a key intermediate in the preparation of a BRAF inhibitor, which can be adapted for the use of this compound derivatives.
Protocol 1: General Synthesis of N-Substituted-3,5-difluorobenzenesulfonamides
This protocol describes a general method for the coupling of an amine with 3,5-difluorobenzenesulfonyl chloride to form the corresponding sulfonamide.
Materials:
-
Amine (e.g., a heterocyclic amine core of a kinase inhibitor) (1.0 eq)
-
3,5-Difluorobenzenesulfonyl chloride (1.0 - 1.2 eq)
-
Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3,5-difluorobenzenesulfonyl chloride (1.0 - 1.2 eq) in anhydrous DCM to the reaction mixture. The addition should be performed dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash successively with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of a 1,3,4-Thiadiazole-based Sulfonamide
This protocol details the synthesis of 3,5-difluoro-N-(5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a potential kinase inhibitor scaffold.[2]
Materials:
-
5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine (175 mg, 0.699 mmol)
-
3,5-Difluorobenzenesulfonyl chloride (149 mg, 0.699 mmol)
-
Pyridine (0.848 mL, 10.49 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Deionized water
-
Reverse-phase column chromatography supplies
Procedure:
-
To a stirred solution of 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine (175 mg, 0.699 mmol) in DCM (2 mL), add pyridine (0.848 mL, 10.49 mmol) at room temperature.[2]
-
To this mixture, add 3,5-Difluorobenzenesulfonyl chloride (149 mg, 0.699 mmol) and stir at room temperature for 1 hour.[2]
-
Add water to the reaction mixture and extract twice with DCM.[2]
-
Combine the organic layers and concentrate under reduced pressure.[2]
-
Purify the crude material by reverse-phase column chromatography to yield the final product.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a representative kinase inhibitor.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-substituted-3,5-difluorobenzenesulfonamides.
Conclusion
This compound and its derivatives are valuable and versatile reagents in the synthesis of targeted kinase inhibitors. The strategic incorporation of the 3,5-difluorophenylsulfonamide moiety can impart favorable properties to the resulting molecules, leading to enhanced potency and selectivity. The provided protocols offer a foundational methodology for the synthesis of such compounds, which can be further elaborated and optimized in the context of specific kinase inhibitor drug discovery programs. The continued exploration of this chemical space is likely to yield novel and effective therapeutics for a range of diseases driven by aberrant kinase signaling.
References
Application Notes and Protocols for Cellular Assays of 3,5-Difluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-difluorobenzenesulfonamide scaffold is a promising starting point for the development of novel therapeutic agents. Sulfonamide derivatives have a rich history in medicinal chemistry and have been developed as antibacterial, anti-inflammatory, and potent anticancer agents.[1] Many sulfonamides exert their anticancer effects by inhibiting key enzymes such as carbonic anhydrases (CAs) or protein kinases, leading to the disruption of cancer cell metabolism, cell cycle arrest, and induction of apoptosis.[2][3][4]
These application notes provide a comprehensive set of detailed protocols for the initial cellular characterization of novel this compound derivatives. The described assays will enable researchers to assess the cytotoxic and pro-apoptotic activity of their compounds, investigate their effects on cell cycle progression, and screen for inhibitory activity against common sulfonamide targets like carbonic anhydrase IX.
General Workflow for Compound Screening
A logical, tiered approach is recommended for efficiently characterizing a library of new this compound derivatives. This workflow allows for the early identification of potent and selective compounds, while also providing insights into their potential mechanisms of action.
Data Presentation
Quantitative data from the cellular assays should be organized to facilitate comparison between different derivatives and across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for cytotoxicity and enzyme inhibition, while the percentage of apoptotic cells or cells in a specific cell cycle phase provides mechanistic insights.
Disclaimer: The following tables contain example data for illustrative purposes. Researchers should replace this with their own experimental data.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h |
| Derivative 1 | MDA-MB-231 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 8.9 ± 0.7 | |
| HCT116 (Colon) | 6.5 ± 0.5 | |
| Derivative 2 | MDA-MB-231 (Breast) | 12.8 ± 1.1 |
| A549 (Lung) | 25.1 ± 2.3 | |
| HCT116 (Colon) | 18.4 ± 1.9 | |
| Doxorubicin | MDA-MB-231 (Breast) | 0.8 ± 0.1 |
| (Control) | A549 (Lung) | 1.2 ± 0.2 |
| HCT116 (Colon) | 0.9 ± 0.1 |
Table 2: Apoptosis Induction and Cell Cycle Arrest by Selected Derivatives (at 2x IC50)
| Compound ID | Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Derivative 1 | MDA-MB-231 | 45.3 ± 3.8 | 38.7 ± 3.1 |
| Vehicle Control | MDA-MB-231 | 4.1 ± 0.5 | 15.2 ± 1.8 |
Table 3: Carbonic Anhydrase IX (CA IX) Inhibition
| Compound ID | CA IX IC50 (nM) |
| Derivative 1 | 25.6 ± 2.1 |
| Derivative 2 | 150.2 ± 12.5 |
| Acetazolamide | 12.1 ± 1.0 |
| (Control) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
Test compounds
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
References
- 1. This compound | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis of this compound involves a two-step process. The first step is the electrophilic aromatic substitution of 1,3-difluorobenzene using chlorosulfonic acid to form the key intermediate, 3,5-difluorobenzenesulfonyl chloride.[1] The subsequent step is the reaction of this sulfonyl chloride with ammonia, typically in the presence of a base, to yield the final product, this compound.
Q2: What are the key physical and chemical properties of the starting materials and the final product?
A summary of the key properties is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | Colorless liquid | -59 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Colorless to yellowish liquid | -80 |
| 3,5-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 212.60 | Orange to tan crystalline powder | 57-59[2][3] |
| This compound | C₆H₅F₂NO₂S | 193.17 | White to pale cream or pale brown crystals or powder | 155.0-161.0 |
Q3: What are the main safety precautions to consider during this synthesis?
Both chlorosulfonic acid and 3,5-difluorobenzenesulfonyl chloride are corrosive and moisture-sensitive.[1][2] These reagents can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving chlorosulfonic acid can produce corrosive HCl gas.
Troubleshooting Guides
Issue 1: Low or No Yield of 3,5-Difluorobenzenesulfonyl Chloride (Step 1)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Reaction Temperature: The reaction is typically carried out at a controlled temperature, often between 0-40°C.[1] Deviations from the optimal temperature can lead to incomplete reaction or side product formation. |
| Degradation of Starting Material or Product | - Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). - Excessive Temperature: Higher temperatures can lead to the formation of undesired byproducts such as sulfones. |
| Inefficient Work-up | - Quenching: The reaction is typically quenched by carefully pouring the reaction mixture onto ice. This should be done slowly and with vigorous stirring to dissipate heat. - Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to maximize recovery. |
Issue 2: Low or No Yield of this compound (Step 2)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 3,5-Difluorobenzenesulfonyl Chloride | - Moisture Sensitivity: 3,5-Difluorobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with ammonia.[1][2] Ensure the starting sulfonyl chloride is dry and handle it under anhydrous conditions. |
| Incomplete Reaction | - Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. Use at least a stoichiometric amount of the base. An excess of the base may be beneficial. - Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Gentle heating may be required, but excessive heat can lead to side reactions. Monitor the reaction by TLC. |
| Formation of Side Products | - Dimerization/Polymerization: While less common for this specific reaction, side reactions can occur. Ensure proper stoichiometry and controlled addition of reagents. |
| Product Loss During Work-up and Purification | - Washing: During the aqueous work-up, ensure the pH is controlled to prevent the hydrolysis of the product. - Purification: If purification by column chromatography is performed, select an appropriate solvent system to ensure good separation from impurities without significant product loss on the column. Recrystallization is a common method for purifying the final product. |
Experimental Protocols
Step 1: Synthesis of 3,5-Difluorobenzenesulfonyl Chloride
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,3-difluorobenzene (1.0 eq).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-difluorobenzenesulfonyl chloride. The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for sulfonamide synthesis.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add an excess of a suitable base, such as pyridine (e.g., 10 eq), to the solution.[3]
-
Addition of Ammonia Source: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol). Alternatively, aqueous ammonium hydroxide can be used, but this may increase the risk of hydrolysis of the sulfonyl chloride.
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by water and then brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 3,5-Difluorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Liquid-liquid extraction and simple washing can also be effective for removing certain types of impurities.[1] The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials, such as 3,5-difluorobenzenesulfonyl chloride, and byproducts from side reactions, like the hydrolysis of the sulfonyl chloride.[1][2] Residual solvents and colored impurities may also be present.[3]
Q3: How do I choose the best purification method for my sample?
A3: The selection of a purification method is contingent on the physical and chemical properties of both the desired sulfonamide and its impurities.[1]
-
Recrystallization is highly effective for purifying crystalline solids when the impurities have different solubility profiles than the product.[1]
-
Column Chromatography is ideal for separating compounds with different polarities.[1]
-
Liquid-Liquid Extraction is useful for removing unreacted starting materials or byproducts based on their differential solubility in two immiscible liquids.[1]
-
Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a quick and effective preliminary purification step.[1]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. An assay of ≥97.5% is typical for commercially available products.[4]
-
Melting Point: A sharp melting point range close to the literature value (157-161 °C) indicates high purity.[5] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.
Troubleshooting Guides
Issue 1: Low yield of crystals after recrystallization.
| Possible Cause | Suggested Solution |
| Excess solvent was used. | Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6] |
| Incomplete cooling of the solution. | After the solution has cooled to room temperature, place it in an ice bath to maximize crystal precipitation.[6] |
| Premature crystallization during hot filtration. | Reheat the solution to redissolve the crystals and use a pre-warmed funnel for the filtration step to prevent the solution from cooling too quickly.[6][7] |
Issue 2: The product separates as an oil instead of crystals ("oiling out").
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the product. | Select a solvent with a boiling point lower than the melting point of this compound (157-161 °C).[5][6] |
| The solution is too supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[6] |
| Rapid cooling. | Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Slower cooling promotes the formation of well-defined crystals.[6] |
| No nucleation sites for crystal growth. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal from a previous successful crystallization.[6] |
Issue 3: The final product is colored.
| Possible Cause | Suggested Solution |
| Presence of colored, non-polar impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3][8] |
Issue 4: Poor separation during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that provides good separation between your product and the impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[2] |
| Column overloading. | Use an appropriate amount of crude material for the size of your column. Overloading leads to broad bands and poor separation. |
| Cracks or channels in the stationary phase. | Ensure the column is packed uniformly to avoid channeling, which allows the sample to bypass the stationary phase. |
Quantitative Data Summary
The following table provides an illustrative comparison of common purification techniques for sulfonamides. Actual yields and purities will vary depending on the specific impurities and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Scalability | Key Application |
| Recrystallization | High to Very High | 60-90% | Good for moderate to large scale | Removing soluble and insoluble impurities from a crystalline solid. |
| Column Chromatography | Very High | 50-85% | Best for small to moderate scale | Separating compounds with different polarities. |
| Liquid-Liquid Extraction | Low to Moderate | >90% (recovery) | Excellent | Preliminary cleanup to remove highly soluble or acidic/basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Water or ethanol-water mixtures are common for sulfonamides.[9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-warmed funnel to remove them.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter funnel by drawing air through them or in a desiccator.
Protocol 2: Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[2] Monitor the separation of components using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow for troubleshooting common issues in the purification of this compound.
Caption: Relationship between impurity types and suitable purification techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. westfield.ma.edu [westfield.ma.edu]
common side reactions in the sulfonylation of amines with 3,5-difluorobenzenesulfonyl chloride
Welcome to the technical support center for the sulfonylation of amines with 3,5-difluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3,5-difluorobenzenesulfonyl chloride in organic synthesis?
A1: 3,5-Difluorobenzenesulfonyl chloride is primarily used as a sulfonylating agent to synthesize various sulfonamides.[1] The reaction involves the coupling of the sulfonyl chloride with primary or secondary amines to form N-substituted 3,5-difluorobenzenesulfonamides.[1] These resulting sulfonamide motifs are significant in medicinal chemistry due to their diverse biological activities.[1][2]
Q2: What are the most common side reactions when using 3,5-difluorobenzenesulfonyl chloride with primary amines?
A2: The most prevalent side reaction is di-sulfonylation , where a single primary amine reacts with two molecules of the sulfonyl chloride.[3][4] This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion that is nucleophilic enough to attack a second molecule of the sulfonyl chloride.[3] Another common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is promoted by the presence of water.[5]
Q3: Why is the choice of base critical in this reaction?
A3: The base plays a dual role: it neutralizes the HCl generated during the reaction and can also facilitate side reactions.[2][3] A strong, non-hindered base like triethylamine can readily deprotonate the desired mono-sulfonamide product, which increases the rate of the undesired di-sulfonylation reaction.[3] Therefore, using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, is often recommended to improve selectivity for the mono-sulfonated product.[3]
Q4: Which solvents are typically recommended for this sulfonylation?
A4: Anhydrous aprotic solvents are generally preferred for the sulfonylation of amines to avoid the hydrolysis of the sulfonyl chloride.[3] Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2][3][6] The choice of solvent can influence the solubility of reactants and reagents, thereby affecting reaction kinetics and the prevalence of side reactions.[3]
Q5: How does reaction temperature affect the outcome?
A5: Lower reaction temperatures, typically 0 °C, are recommended to enhance the selectivity for mono-sulfonylation.[4] Elevated temperatures can increase the rate of the competing di-sulfonylation reaction.[4] It is standard practice to add the sulfonyl chloride at a low temperature and then allow the reaction to slowly warm to room temperature.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonylation of amines with 3,5-difluorobenzenesulfonyl chloride.
Issue 1: High percentage of di-sulfonylated byproduct.
This is a common problem when reacting primary amines, resulting from the reactivity of the intermediate mono-sulfonamide.
-
Cause A: Incorrect Stoichiometry. Using an excess of 3,5-difluorobenzenesulfonyl chloride.[4]
-
Cause B: Rapid Addition of Sulfonyl Chloride. Adding the sulfonyl chloride too quickly creates localized areas of high concentration, favoring the second sulfonylation.[4]
-
Cause C: Inappropriate Base or Excess Base. A strong base can deprotonate the mono-sulfonamide, promoting the side reaction.[3]
-
Solution: Switch to a weaker or sterically hindered base like pyridine.[3] Use the minimum amount of base required to neutralize the HCl byproduct (typically 1.1-1.5 equivalents).
-
-
Cause D: High Reaction Temperature.
-
Solution: Perform the addition of the sulfonyl chloride at 0 °C or lower.[3] Maintain this low temperature for a period after addition before allowing the reaction to slowly warm to room temperature.
-
Issue 2: Low or no product formation.
This can occur due to poor reactivity of the starting materials or degradation of the sulfonyl chloride.
-
Cause A: Poor Amine Reactivity. The amine may be sterically hindered or electronically deactivated (electron-deficient).[2]
-
Cause B: Degraded 3,5-Difluorobenzenesulfonyl Chloride. Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time.[4][5]
-
Solution: Use a fresh bottle of 3,5-difluorobenzenesulfonyl chloride or purify the existing stock. Ensure that the reaction is conducted under strictly anhydrous (dry) conditions and that all solvents are properly dried.[4]
-
Issue 3: Unreacted sulfonyl chloride remains after the reaction.
This indicates incomplete reaction, often seen during workup or purification stages.
-
Cause A: Insufficient Reaction Time or Temperature.
-
Solution: Ensure the reaction is monitored by an appropriate technique (TLC, LC-MS) until the starting material is consumed. If the reaction stalls at low temperature, allow it to warm to room temperature and stir for an extended period (2-24 hours).[4]
-
-
Cause B: Hydrolysis during Workup. Quenching the reaction with a large volume of water can hydrolyze the remaining sulfonyl chloride.
-
Solution: While this is a common and often desired outcome to simplify purification, if you need to analyze the unreacted material, use a non-aqueous workup or minimize contact with water.
-
Data Presentation
Table 1: Qualitative Impact of Reaction Parameters on Mono-Sulfonylation Selectivity
| Parameter | Condition | Impact on Mono-sulfonamide Yield | Impact on Di-sulfonamide Formation | Rationale |
| Stoichiometry | Amine : Sulfonyl Chloride > 1 | Increases | Decreases | Reduces the availability of sulfonyl chloride for the second reaction.[3][4] |
| Amine : Sulfonyl Chloride < 1 | Decreases | Increases | Excess sulfonyl chloride drives the reaction towards di-sulfonylation.[4] | |
| Temperature | Low (e.g., 0 °C) | Increases Selectivity | Decreases | Slows the rate of the less favorable di-sulfonylation side reaction.[3][4] |
| High (e.g., > Room Temp) | Decreases Selectivity | Increases | Provides sufficient activation energy for the less reactive sulfonamide anion to react.[4] | |
| Base Strength | Weak (e.g., Pyridine) | Increases Selectivity | Decreases | Less effective at deprotonating the mono-sulfonamide product.[3] |
| Strong (e.g., Triethylamine) | Decreases Selectivity | Increases | Readily deprotonates the mono-sulfonamide, forming the reactive anion.[3] | |
| Addition Rate | Slow (Dropwise) | Increases Selectivity | Decreases | Maintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic amine.[3][4] |
| Fast (Bolus Addition) | Decreases Selectivity | Increases | Creates localized high concentrations of sulfonyl chloride.[4] |
Visualizations
Caption: Reaction scheme for desired mono-sulfonylation and undesired di-sulfonylation.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.[3]
Experimental Protocols
General Protocol for the Mono-Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
3,5-Difluorobenzenesulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine or Triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath
-
Standard workup and purification reagents (water, brine, organic solvent for extraction, drying agent like Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol, 1.1 equivalents).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, ~0.1 M concentration). Add the base (e.g., pyridine, 1.5 mmol, 1.5 equivalents).[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[3]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of 3,5-difluorobenzenesulfonyl chloride (1.0 mmol, 1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.[3][4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-24 hours).[4]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (if using an amine base like pyridine or TEA), saturated aqueous NaHCO₃, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure mono-sulfonamide.[3]
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3,5-Difluorobenzenesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Difluorobenzenesulfonamide derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
The most prevalent and established method for synthesizing this compound derivatives is the reaction of 3,5-Difluorobenzenesulfonyl chloride with a primary or secondary amine.[1][2] This reaction, known as sulfonamide bond formation, is a robust and versatile method for creating a wide range of N-substituted sulfonamides. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]
Q2: How is the precursor, 3,5-Difluorobenzenesulfonyl chloride, typically prepared?
3,5-Difluorobenzenesulfonyl chloride is most commonly synthesized via the direct sulfonation of 3,5-difluorobenzene using chlorosulfonic acid.[3] This electrophilic aromatic substitution reaction is generally efficient for laboratory-scale synthesis.
Q3: What are the critical parameters to control during the synthesis of this compound derivatives?
Optimizing the synthesis of this compound derivatives requires careful control of several key parameters:
-
Reagent Quality: 3,5-Difluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride can significantly impact the reaction outcome. An excess of the amine is often used to ensure complete consumption of the sulfonyl chloride and to act as a base to neutralize the HCl byproduct.
-
Base Selection: The choice of base is critical. While common organic bases like pyridine and triethylamine are effective, stronger bases like sodium hydride (NaH) can cause decomposition of the sulfonyl chloride.[2]
-
Solvent Choice: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF).[2] The choice of solvent can influence reaction rates and solubility of reactants and products.
-
Temperature: The reaction is often carried out at room temperature or with initial cooling to 0 °C to control the initial exothermic reaction, followed by warming to room temperature.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 3,5-Difluorobenzenesulfonyl chloride | Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Handle 3,5-Difluorobenzenesulfonyl chloride under an inert atmosphere (nitrogen or argon).[1] |
| Poor Quality of Amine Reagent | Use a pure, dry amine. If the amine is a salt (e.g., hydrochloride), it must be neutralized with a suitable base before the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a slight excess of the amine. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial. |
| Ineffective Base | Ensure the base is added in sufficient quantity (at least one equivalent to neutralize the HCl produced). If using a tertiary amine base, ensure it is not sterically hindered to the point of being unreactive. |
Problem 2: Presence of Impurities in the Product
| Potential Impurity | Identification | Removal Strategy |
| 3,5-Difluorobenzenesulfonic acid | This is a common byproduct from the hydrolysis of the sulfonyl chloride.[1] It is typically more polar than the desired sulfonamide and can be identified by LC-MS. | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up to remove the acidic impurity. |
| Unreacted Amine | Can be detected by TLC or ¹H NMR (presence of N-H protons if the product is a tertiary sulfonamide). | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during the work-up. The protonated amine salt will be soluble in the aqueous phase. |
| Di-sulfonated Amine (for primary amines) | This can occur if the stoichiometry is not well-controlled. The product will have a significantly higher molecular weight, detectable by MS. | This impurity can be difficult to remove. Optimization of reaction conditions, such as slow, dropwise addition of the sulfonyl chloride to an excess of the amine at low temperature, can minimize its formation. Purification by column chromatography may be effective. |
| Residual Solvent | Can be identified by ¹H NMR. | Dry the product under high vacuum. If the solvent is high-boiling (e.g., DMF), it can sometimes be removed by co-evaporation with a more volatile solvent like toluene or by lyophilization if the product is water-soluble. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of N-substituted this compound derivatives.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3,5-Difluorobenzenesulfonamides
To a solution of the desired aniline (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C is added 3,5-Difluorobenzenesulfonyl chloride (1.0 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3,5-Difluorobenzenesulfonamides
To a solution of the desired alkylamine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous acetonitrile (15 mL) is added 3,5-Difluorobenzenesulfonyl chloride (1.0 mmol) at room temperature. The reaction mixture is stirred at room temperature for 4-12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of various this compound derivatives.
Table 1: Optimization of Reaction Conditions for N-Aryl-3,5-Difluorobenzenesulfonamides
| Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine (1.5) | DCM | 0 to RT | 18 | 85-95 |
| 4-Methoxyaniline | Pyridine (1.5) | DCM | 0 to RT | 16 | 90-98 |
| 4-Chloroaniline | Pyridine (2.0) | DCM | RT | 24 | 80-90 |
| 2-Aminopyridine | Triethylamine (2.0) | CH₃CN | RT | 12 | 75-85 |
Table 2: Optimization of Reaction Conditions for N-Alkyl-3,5-Difluorobenzenesulfonamides
| Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Triethylamine (1.5) | CH₃CN | RT | 6 | 90-97 |
| Cyclohexylamine | Triethylamine (1.5) | DCM | RT | 8 | 88-95 |
| n-Butylamine | Triethylamine (1.5) | CH₃CN | RT | 5 | 92-98 |
| Diethylamine | Triethylamine (1.5) | DCM | RT | 4 | 95-99 |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 3,5-Difluorobenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-Difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of 3,5-Difluorobenzenesulfonyl chloride with ammonia or an ammonia surrogate. This is a nucleophilic substitution reaction where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.
Q2: What are the critical parameters to control for a high-yield synthesis?
Several factors significantly influence the yield and purity of the final product. These include the quality of the starting material (3,5-Difluorobenzenesulfonyl chloride), the choice of solvent and base, reaction temperature, and reaction time. Moisture control is also crucial as 3,5-Difluorobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze.[1]
Q3: What are the common side reactions and byproducts?
The primary side reaction is the hydrolysis of the starting material, 3,5-Difluorobenzenesulfonyl chloride, to 3,5-Difluorobenzenesulfonic acid, especially in the presence of water. Another potential side reaction is the formation of bis(3,5-difluorophenyl)sulfonamide if the reaction conditions are not carefully controlled.
Q4: How can I purify the crude this compound?
The most common method for purifying this compound is recrystallization. The choice of solvent is critical for effective purification. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes mixtures. Column chromatography on silica gel can also be employed for purification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.- Ensure an adequate excess of the ammonia source is used. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.- 3,5-Difluorobenzenesulfonyl chloride is moisture-sensitive; handle it under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Poor Quality of 3,5-Difluorobenzenesulfonyl chloride | - Use high-purity starting material. If the purity is questionable, consider purifying it by distillation or recrystallization before use. | |
| Sub-optimal Reaction Temperature | - The reaction of sulfonyl chlorides with ammonia is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to control the reaction rate and minimize side reactions. | |
| Presence of Impurities in the Final Product | Unreacted 3,5-Difluorobenzenesulfonyl chloride | - Ensure the reaction goes to completion by monitoring with TLC.- During workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can help remove unreacted sulfonyl chloride. |
| 3,5-Difluorobenzenesulfonic acid (from hydrolysis) | - This impurity is acidic and can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate during the workup. | |
| Formation of bis(3,5-difluorophenyl)sulfonamide | - This can occur if the reaction temperature is too high or if there is a localized high concentration of the sulfonyl chloride. Ensure slow, dropwise addition of the sulfonyl chloride to the ammonia solution with efficient stirring. | |
| Difficulty in Product Isolation/Purification | Product Oiling Out During Recrystallization | - This can happen if the cooling process is too rapid or if the chosen solvent system is not ideal.- Ensure slow cooling to promote the formation of well-defined crystals.- Experiment with different solvent systems to find one that provides good crystal formation. |
| Product is a Fine Powder, Difficult to Filter | - This can be due to rapid crystallization. Try to slow down the crystallization process by cooling the solution more slowly. |
Data Presentation
Table 1: General Reaction Conditions for Optimization of this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Rationale |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. The choice of solvent can affect the solubility of reagents and the reaction rate. |
| Ammonia Source | Aqueous Ammonia (NH₄OH) | Ammonia gas in an organic solvent | Ammonium chloride with a strong base | Aqueous ammonia is convenient but introduces water. Gaseous ammonia in an organic solvent provides anhydrous conditions. |
| Base (if using NH₄Cl) | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) | A non-nucleophilic base is required to neutralize the HCl formed during the reaction without competing with the ammonia. |
| Temperature (°C) | 0 - 5 | Room Temperature (20-25) | 40 - 50 | Lower temperatures are generally preferred to control the exothermic reaction and minimize side reactions. Higher temperatures may be needed for less reactive systems but can lead to more byproducts. |
| Reaction Time (h) | 1 - 2 | 4 - 6 | 12 - 18 | Reaction time should be monitored by TLC to determine the point of completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent (e.g., 2M in isopropanol)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Difluorobenzenesulfonyl chloride (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an excess of the ammonia source (e.g., concentrated aqueous ammonia, 2-3 equivalents) dropwise to the stirred solution of the sulfonyl chloride. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Scale-Up Synthesis of Fluorinated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of fluorinated benzenesulfonamides.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise when transitioning from laboratory-scale to pilot-plant or production-scale synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to poor mixing or mass transfer limitations.- Thermal decomposition of starting materials or products due to localized overheating (exotherm).- Side reactions becoming more prevalent at a larger scale.- Reversibility of the sulfonation reaction.[1][2][3] | - Improve Agitation: Ensure the stirrer design and speed are adequate for the vessel geometry and reaction volume to maintain a homogeneous mixture.- Control Exotherm: Implement a more efficient cooling system, consider slower addition of reagents, or use a solvent with a higher boiling point to better manage the heat of reaction.[4]- Optimize Reaction Conditions: Re-evaluate stoichiometry, reaction temperature, and time for the larger scale. Sometimes, a slightly lower temperature for a longer duration can improve yield.- Drive Equilibrium: For sulfonation, use a dehydrating agent or fuming sulfuric acid to remove water and push the reaction to completion.[1][2][3] |
| High Impurity Levels | - Increased formation of regioisomers (e.g., ortho- vs. para-substitution) due to changes in reaction kinetics and temperature gradients.- Polysulfonation from using a large excess of the sulfonating agent or high temperatures.- Degradation of the fluorinating agent leading to byproducts.- Incomplete reaction leaving unreacted starting materials. | - Precise Temperature Control: Maintain a consistent and uniform temperature throughout the reaction vessel.[5]- Stoichiometric Control: Carefully control the molar ratio of the sulfonating agent to the aromatic substrate.- Choice of Fluorinating Agent: Select a fluorinating agent with good thermal stability for the intended reaction scale.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the reaction to completion and ensure full conversion of starting materials. |
| Difficult Product Isolation/Purification | - "Oiling out" of the product instead of crystallization.- Formation of fine crystals that are difficult to filter.- Product highly soluble in the reaction solvent, leading to poor recovery.- Co-precipitation of impurities with the desired product. | - Optimize Crystallization Solvent: Screen different solvent systems (including anti-solvents) to promote the formation of well-defined crystals.- Controlled Cooling: Implement a gradual cooling profile during crystallization to encourage larger crystal growth.- Seeding: Introduce seed crystals to initiate crystallization and control crystal size.- pH Adjustment: For sulfonamides, adjusting the pH of the aqueous phase during workup can significantly impact solubility and aid in isolation.- Reslurrying/Recrystallization: If the initial purity is low, a reslurry in a suitable solvent or a full recrystallization may be necessary. |
| Reaction Stalls or is Sluggish | - Poor solubility of reactants at larger volumes.- Inefficient mixing leading to localized depletion of reagents.- Deactivation of a catalyst on a larger scale. | - Solvent Selection: Choose a solvent system where all reactants have adequate solubility at the reaction temperature.- Mechanical Agitation Study: Evaluate different impeller types and agitation speeds to ensure proper mixing.- Catalyst Loading: Re-evaluate the catalyst loading for the scaled-up process; a higher loading may be required. |
| Safety Concerns (e.g., Runaway Reaction) | - Uncontrolled exotherm from fluorination or sulfonation reactions.- Pressure build-up from off-gassing (e.g., HCl, SO₂).- Handling of hazardous reagents (e.g., fluorine gas, oleum) at a large scale. | - Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the thermal profile and heat flow of the reaction before scaling up.- Proper Venting: Ensure the reactor is equipped with an adequate pressure relief system and a scrubber for any toxic gases.- Engineered Controls: Use closed-system transfers for hazardous reagents and ensure proper ventilation and personal protective equipment (PPE) are in place.[6] |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: My fluorination reaction is highly exothermic. How can I control the temperature on a larger scale?
A1: Managing exotherms is critical for safety and product quality. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] To control the temperature, you should:
-
Use a jacketed reactor with a reliable temperature control unit.
-
Employ slow, controlled addition of the fluorinating agent. This can be done using a dosing pump.
-
Consider a semi-batch process where one reactant is added portion-wise to the other.
-
Use a solvent with a higher boiling point to absorb more heat.
-
For highly exothermic reactions, consider continuous flow chemistry, which offers superior heat transfer and safety.
Q2: I am observing a change in the regioisomeric ratio of my product upon scale-up. Why is this happening and how can I control it?
A2: Changes in the regioisomeric ratio are often due to variations in reaction temperature and mixing efficiency. Localized "hot spots" can favor the formation of a different isomer. To control this:
-
Ensure uniform mixing to maintain a homogeneous temperature throughout the reactor.
-
Maintain a consistent reaction temperature. Even a few degrees of variation can alter the isomeric ratio.
-
The order of addition of reagents can also influence selectivity. It's important to keep this consistent with the lab-scale process that gave the desired outcome.
Q3: What are the key considerations when choosing a fluorinating agent for a pilot-plant scale synthesis?
A3: When scaling up, the choice of a fluorinating agent extends beyond its reactivity. Key considerations include:
-
Safety and Handling: Agents like elemental fluorine are extremely hazardous and require specialized equipment and handling procedures.[7][8] Electrophilic fluorinating agents like Selectfluor are solids and generally safer to handle in larger quantities.
-
Thermal Stability: The agent must be stable at the reaction temperature to avoid decomposition and the formation of impurities.
-
Cost and Availability: The cost of the reagent becomes a significant factor at a larger scale.
-
Work-up and Byproduct Removal: Consider the byproducts of the fluorinating agent and how they will be removed during workup. For example, the byproducts of DAST can be challenging to remove on a large scale.
Work-up and Purification
Q4: My fluorinated benzenesulfonamide is "oiling out" during crystallization instead of forming a solid. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high impurity levels or a suboptimal solvent system. To address this:
-
Try a different solvent or solvent mixture. The ideal system will have high solubility for your compound at elevated temperatures and low solubility at room temperature or below.
-
Use a slower cooling rate. Rapid cooling can favor oiling out over crystallization.
-
Agitate the mixture vigorously as it cools to promote nucleation.
-
Add seed crystals of the desired solid form to encourage crystallization.
-
If impurities are the cause, an initial purification step (e.g., a charcoal treatment or a quick column plug) before crystallization may be necessary.
Q5: How can I avoid chromatography for purifying my product on a large scale?
A5: Large-scale chromatography is expensive and time-consuming. The primary alternative is crystallization. To optimize for a chromatography-free process:
-
Develop a robust crystallization procedure. This is the most critical step. Experiment with different solvents, temperatures, and cooling rates to achieve the desired purity.
-
Utilize extraction during workup. Carefully planned aqueous washes at different pH values can remove many impurities.
-
Consider a salt screen. If your sulfonamide has a basic or acidic handle, forming a salt and crystallizing it can be a highly effective purification method.
-
Reactive extraction/crystallization. Sometimes an impurity can be selectively reacted to form a more soluble or easily removable species.
Impurity Profile
Q6: What are some common impurities I should look for in the scale-up synthesis of fluorinated benzenesulfonamides?
A6: Common impurities can include:
-
Unreacted starting materials: Such as the parent aniline or benzenesulfonyl chloride.
-
Regioisomers: For example, if you are targeting a para-substituted product, you may see the ortho- or meta-isomers.
-
Di- or poly-sulfonated byproducts: Especially if an excess of the sulfonating agent is used.[5]
-
Hydrolysis products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.
-
Byproducts from the fluorinating agent: The nature of these depends on the reagent used.
-
Isomeric impurities from the starting materials: The purity of your raw materials is crucial on a larger scale.
Q7: How does the impurity profile typically change from lab to pilot scale?
A7: The impurity profile can change due to:
-
Longer reaction times and heating/cooling cycles on a larger scale, which can lead to the formation of degradation products.
-
Less efficient mixing, which can result in higher levels of side products due to localized high concentrations of reactants.
-
The "first batch" effect, where the new equipment surface may have catalytic effects or leachables that are not present in laboratory glassware.
It is crucial to re-analyze and characterize the impurity profile of the material produced at the pilot scale.
Data Presentation
The following tables provide a hypothetical comparison of a generic fluorinated benzenesulfonamide synthesis at the lab and pilot scales to illustrate potential differences.
Table 1: Comparison of Reaction Parameters and Yield
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| Reaction Volume | 100 mL | 100 L |
| Reagent Addition Time | 15 minutes | 2 hours |
| Max. Internal Temp. | 25 °C | 35 °C (with cooling) |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 85% | 78% |
Table 2: Purity and Impurity Profile Comparison
| Compound | Lab Scale (HPLC Area %) | Pilot Scale (HPLC Area %) |
| Desired Product | 99.1% | 97.5% |
| Unreacted Amine | 0.2% | 0.5% |
| Regioisomer | 0.3% | 1.2% |
| Disulfonated Byproduct | < 0.1% | 0.4% |
| Unknown Impurities | 0.4% | 0.4% |
Experimental Protocols
General Protocol for Large-Scale Sulfonamide Formation
This protocol is a general guideline and must be adapted and optimized for specific substrates and equipment.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the appropriate amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, Toluene).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Cooling: Cool the reactor contents to 0-5 °C using a jacketed cooling system.
-
Base Addition: Slowly add a suitable base (e.g., triethylamine, pyridine, 1.2 eq) to the stirred solution, maintaining the internal temperature below 10 °C.
-
Sulfonyl Chloride Addition: Prepare a solution of the fluorinated benzenesulfonyl chloride (1.05 eq) in the reaction solvent. Add this solution to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the limiting reagent.
-
Quenching: Cool the reactor to 0-5 °C. Slowly and carefully add water or a dilute aqueous acid to quench the reaction and any remaining sulfonyl chloride.
-
Work-up: Transfer the mixture to a separation vessel. Separate the organic layer. Wash the organic layer sequentially with dilute acid, water, dilute aqueous base (e.g., NaHCO₃), and finally brine.
-
Solvent Swap/Concentration: Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent.
-
Crystallization: Heat the concentrated solution to dissolve the crude product. Cool the solution slowly, with or without seeding, to induce crystallization.
-
Isolation: Filter the resulting slurry and wash the filter cake with a small amount of cold crystallization solvent.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Caption: General workflow for the scale-up synthesis of fluorinated benzenesulfonamides.
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
preventing decomposition of 3,5-Difluorobenzenesulfonyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3,5-Difluorobenzenesulfonyl chloride in chemical reactions. Our goal is to help you prevent its decomposition and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3,5-Difluorobenzenesulfonyl chloride decomposition during a reaction?
A1: The primary cause of decomposition is hydrolysis.[1][2] 3,5-Difluorobenzenesulfonyl chloride is highly sensitive to moisture and will react with water to form the corresponding 3,5-difluorobenzenesulfonic acid. This side reaction consumes your reagent and can complicate the purification of your desired product.
Q2: How can I minimize the hydrolysis of 3,5-Difluorobenzenesulfonyl chloride?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware thoroughly before use, and handling the reagent under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the recommended storage conditions for 3,5-Difluorobenzenesulfonyl chloride?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere is also recommended to prolong its shelf life.
Q4: What are the visible signs of 3,5-Difluorobenzenesulfonyl chloride decomposition?
A4: Pure 3,5-Difluorobenzenesulfonyl chloride is a tan or orange solid.[1] Decomposition upon exposure to moisture may lead to the formation of a more crystalline, white solid (the sulfonic acid) or a change in the overall appearance of the material.
Troubleshooting Guide: Sulfonamide Synthesis
The synthesis of sulfonamides is a primary application of 3,5-Difluorobenzenesulfonyl chloride.[1][3] This guide addresses common issues encountered during this reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Decomposition of 3,5-Difluorobenzenesulfonyl chloride: The most common cause is hydrolysis due to the presence of moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system. - Handle all reagents, especially the sulfonyl chloride and the amine, under an inert atmosphere. |
| Low Reactivity of the Amine: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature. Monitor the reaction closely for potential side reactions. - Use a stronger, non-nucleophilic base to deprotonate the amine more effectively. - Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Poor Quality of 3,5-Difluorobenzenesulfonyl chloride: The reagent may have degraded during storage. | - Use a fresh bottle of the reagent. - If possible, assess the purity of the reagent by melting point determination (pure compound melts at 57-59 °C).[1] | |
| Formation of a White Precipitate (Insoluble in Organic Solvents) | Formation of 3,5-Difluorobenzenesulfonic Acid: This is a direct result of the hydrolysis of the sulfonyl chloride. | - This indicates significant water contamination. Review your experimental setup to identify and eliminate all sources of moisture. |
| Formation of Amine Hydrochloride Salt: The HCl generated during the reaction reacts with the starting amine. | - Ensure a sufficient amount of a suitable base (e.g., pyridine or triethylamine) is used to scavenge the HCl byproduct. | |
| Difficult Purification | Presence of Unreacted 3,5-Difluorobenzenesulfonyl chloride: This can co-elute with the product during chromatography. | - After the reaction is complete, quench the reaction mixture with a small amount of water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to hydrolyze the remaining sulfonyl chloride to the more polar sulfonic acid, which can then be more easily separated. |
| Presence of 3,5-Difluorobenzenesulfonic Acid: The hydrolysis product can be difficult to separate from polar sulfonamides. | - Perform an aqueous workup. The sulfonic acid is highly water-soluble and will preferentially partition into the aqueous layer. Washing the organic layer with a dilute base solution can further aid in its removal. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3,5-difluorobenzenesulfonamide
This protocol provides a general procedure for the reaction of 3,5-Difluorobenzenesulfonyl chloride with an aromatic amine.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Aryl amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aryl amine (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate dry flask, dissolve 3,5-Difluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 3,5-Difluorobenzenesulfonyl chloride to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on the Stability of Aromatic Sulfonyl Chlorides (General Trends)
| Parameter | Condition | Effect on Stability (Rate of Hydrolysis) | Recommendation |
| Temperature | Increasing Temperature | Increases rate of hydrolysis significantly. | Maintain the lowest effective temperature for the desired reaction. For many sulfonamide formations, 0 °C to room temperature is sufficient. |
| Solvent | Protic Solvents (e.g., water, alcohols) | Rapid decomposition. | Strictly avoid. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Can contain residual water; may facilitate hydrolysis. | Use anhydrous grade and store over molecular sieves. | |
| Aprotic Nonpolar Solvents (e.g., DCM, Toluene) | Generally provides better stability. | Recommended for reactions. Ensure the solvent is rigorously dried. | |
| Base | Nucleophilic Bases (e.g., primary/secondary amines) | Can react with the sulfonyl chloride. | Use non-nucleophilic bases like pyridine or triethylamine as HCl scavengers. |
| Sterically Hindered Bases (e.g., 2,6-lutidine, DIPEA) | Effective at scavenging HCl with minimal side reactions. | A good alternative to pyridine or triethylamine, especially if side reactions with the base are a concern. |
Visualizations
References
- 1. Buy 3,5-Difluorobenzenesulfonyl chloride | 210532-25-5 [smolecule.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 3,5-Difluorobenzenesulfonyl chloride 97 210532-25-5 [sigmaaldrich.com]
identifying byproducts in 3,5-Difluorobenzenesulfonamide reactions by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluorobenzenesulfonamide and related compounds. The focus is on the identification of reaction byproducts using mass spectrometry.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in the mass spectrum of my this compound reaction mixture. How can I identify them?
A1: Unexpected peaks in your mass spectrum likely correspond to byproducts from your reaction. The first step is to compare the mass-to-charge ratio (m/z) of these unknown peaks with the expected m/z of potential side products. Common byproducts in sulfonamide synthesis include unreacted starting materials, hydrolysis products, and dimers. See the table below for a list of potential byproducts and their expected molecular weights.
Q2: My mass spectrum shows a peak that is 18 units higher than my expected product. What could this be?
A2: A peak that is 18 atomic mass units (amu) higher than your target compound often indicates the presence of an ammonium adduct ([M+NH₄]⁺) if you are using ammonium-based buffers in your mobile phase. Alternatively, it could suggest the hydrolysis of a related compound. Careful review of your reaction conditions and purification methods is recommended.
Q3: I observe a peak with a mass corresponding to the starting material, 3,5-Difluorobenzenesulfonyl chloride. What does this indicate?
A3: The presence of the starting material, 3,5-Difluorobenzenesulfonyl chloride, in your final product analysis suggests an incomplete reaction. To address this, you can try optimizing the reaction conditions, such as increasing the reaction time, adjusting the temperature, or using a different solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include:
-
3,5-Difluorobenzenesulfonic acid: Formed by the hydrolysis of the starting material, 3,5-Difluorobenzenesulfonyl chloride.
-
Bis(3,5-difluorophenyl)sulfone: A potential byproduct formed through a side reaction.
-
Unreacted 3,5-Difluorobenzenesulfonyl chloride: Indicating an incomplete reaction.
Q2: How can I confirm the identity of a suspected byproduct?
A2: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the ion of the suspected byproduct and fragmenting it, you can obtain a characteristic fragmentation pattern. This pattern can then be compared to known fragmentation patterns of sulfonamides to confirm the structure. The fragmentation of sulfonamides often involves cleavage of the sulfonamide bond.[1][2][3][4][5]
Q3: Can my choice of ionization source in the mass spectrometer affect the byproducts I observe?
A3: Yes, the ionization technique can influence the observed ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing sulfonamides and their byproducts, typically forming protonated molecules ([M+H]⁺).[1][3] Atmospheric pressure chemical ionization (APCI) is another option that may be suitable depending on the analyte's properties.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |
| This compound (Product) | C₆H₅F₂NO₂S | 193.18 | 194.19 |
| 3,5-Difluorobenzenesulfonyl chloride (Starting Material) | C₆H₃ClF₂O₂S | 212.60 | 213.61 |
| 3,5-Difluorobenzenesulfonic acid (Hydrolysis Byproduct) | C₆H₄F₂O₃S | 194.16 | 195.17 |
| Bis(3,5-difluorophenyl)sulfone (Potential Dimer) | C₁₂H₆F₄O₂S | 310.24 | 311.25 |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Analysis
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
For MS/MS: Select the precursor ion of interest and use a collision energy of 10-30 eV to induce fragmentation.
-
Visualizations
Caption: Workflow for identifying byproducts in a reaction mixture using LC-MS.
Caption: Main reaction and a common side reaction in this compound synthesis.
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with 3,5-Difluorobenzenesulfonamide
Welcome to the technical support center for 3,5-Difluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in reactions involving this versatile building block.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science due to the unique electronic properties conferred by the two fluorine atoms and the sulfonamide group. However, the presence of multiple potential reaction sites on the aromatic ring presents a significant challenge in controlling the regioselectivity of subsequent functionalization reactions. This guide provides an overview of common challenges and strategies to achieve the desired positional selectivity.
The key to controlling regioselectivity lies in understanding the interplay of the directing effects of the substituents. The sulfonamide group (-SO₂NH₂) is a meta-director for electrophilic aromatic substitution, while the fluorine atoms are ortho-, para-directing but deactivating. For nucleophilic aromatic substitution, the fluorine atoms are the leaving groups. Furthermore, the sulfonamide group can act as a directing group in ortho-metalation reactions.
This guide will cover three main strategies to control regioselectivity:
-
Directed ortho-Metalation (DoM)
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed C-H Activation
Troubleshooting Guides and FAQs
Directed ortho-Metalation (DoM)
Question: I am trying to functionalize the position ortho to the sulfonamide group using directed ortho-metalation, but I am getting low yields and a mixture of products. What are the common pitfalls?
Answer: Directed ortho-metalation (DoM) is a powerful technique for achieving ortho-functionalization. However, its success with this compound depends on carefully controlling the reaction conditions. Here are some common issues and troubleshooting tips:
-
Choice of Base: The choice of organolithium base is critical. While n-butyllithium (n-BuLi) is commonly used, for less acidic protons or to avoid side reactions, stronger or more hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) might be necessary. Lithium diisopropylamide (LDA) can also be an effective base. The optimal base will depend on the specific electrophile you plan to use.
-
Reaction Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. If you are observing decomposition, ensure your reaction is maintained at a sufficiently low temperature.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the lithium cation. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base and improve the efficiency of the ortho-lithiation.
-
Electrophile Addition: The electrophile should be added at low temperature to the pre-formed lithiated species. Adding the organolithium reagent to a mixture of the substrate and the electrophile can lead to undesired side reactions.
-
Side Reactions: Be aware of potential side reactions, such as nucleophilic attack of the organolithium reagent on the sulfur atom of the sulfonamide. Using a hindered base and maintaining a low temperature can help to minimize this.
Experimental Protocol: General Procedure for Directed ortho-Metalation of this compound
Disclaimer: This is a general protocol based on established principles of directed ortho-metalation and may require optimization for specific electrophiles.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add the organolithium reagent (e.g., n-BuLi, 1.1-1.5 eq) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Quench: Add a solution of the electrophile (1.1-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature and stir for an additional 1-12 hours (reaction time is electrophile-dependent). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | n-BuLi, s-BuLi, t-BuLi, or LDA | The choice of base affects the rate and selectivity of deprotonation. |
| Solvent | Anhydrous THF | Ethereal solvents are generally preferred for lithiation reactions. |
| Additive | TMEDA (optional, 1.1-1.5 eq) | Can accelerate lithiation by breaking up organolithium aggregates. |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the lithiated intermediate. |
DOT Script for Directed ortho-Metalation Workflow
Caption: Workflow for Directed ortho-Metalation of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile. How can I control which fluorine atom is displaced?
Answer: In this compound, the two fluorine atoms are chemically equivalent. Therefore, in a standard SNAr reaction, you will obtain a single monosubstituted product where one of the fluorine atoms is replaced by the nucleophile. The challenge of regioselectivity arises if you want to perform a second SNAr reaction on the product of the first substitution.
The position of the second substitution will be influenced by the electronic properties of the group introduced in the first step.
-
Electron-donating groups (EDGs) introduced in the first SNAr will activate the remaining fluorine atom for a second substitution.
-
Electron-withdrawing groups (EWGs) will deactivate the remaining fluorine atom.
Question: I am observing low conversion in my SNAr reaction. How can I improve the reaction efficiency?
Answer: Low conversion in SNAr reactions can often be attributed to several factors:
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Temperature: Increasing the reaction temperature can often improve the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Base: A base is often required to neutralize the HF that is formed during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction outcome.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Disclaimer: This is a general protocol and may require optimization for specific amines.
-
Preparation: To a solution of this compound (1.0 eq) and the amine nucleophile (1.1-2.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the Meisenheimer intermediate. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the HF byproduct and can influence reaction rate. |
| Temperature | 80-150 °C | Higher temperatures often increase the reaction rate. |
DOT Script for SNAr Reaction Pathway
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed C-H Activation
Question: I want to introduce an aryl group at the C2 position (ortho to the sulfonamide). Can I use palladium-catalyzed C-H activation, and what are the key considerations?
Answer: Yes, palladium-catalyzed C-H activation is a powerful strategy for the regioselective arylation of this compound. The sulfonamide group can act as a directing group, guiding the palladium catalyst to the ortho C-H bond.
Key considerations for a successful C-H activation reaction include:
-
Catalyst System: A palladium(II) salt, such as Pd(OAc)₂, is a common precatalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.
-
Oxidant: These reactions often require an oxidant to regenerate the active Pd(II) catalyst. Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc), benzoquinone, or oxygen (air).
-
Directing Group: The sulfonamide group itself can direct the C-H activation. In some cases, modification of the sulfonamide (e.g., N-alkylation) or the use of a removable directing group might be necessary to achieve the desired reactivity and selectivity.
-
Solvent and Temperature: The reaction is typically performed in a high-boiling polar solvent, such as DMF, DMAc, or toluene, at elevated temperatures (100-140 °C).
Experimental Protocol: General Procedure for Palladium-Catalyzed ortho-Arylation
Disclaimer: This is a generalized protocol based on common C-H activation methodologies and will likely require significant optimization.
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the arylating agent (e.g., an aryl halide or arylboronic acid, 1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (if required), and an oxidant (e.g., Ag₂CO₃, 2.0 eq).
-
Reaction: Add the solvent (e.g., toluene or DMAc) and heat the mixture under an inert atmosphere to 100-140 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Common and effective palladium precatalysts. |
| Ligand | Phosphine-based or NHC ligands | Can improve catalyst stability and selectivity. |
| Oxidant | Ag₂CO₃, AgOAc, Benzoquinone | Required for catalyst turnover in many C-H activation cycles. |
| Solvent | Toluene, DMAc, DMF | High-boiling polar solvents are typically used. |
DOT Script for C-H Activation Catalytic Cycle
Validation & Comparative
Efficacy of Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][2] Benzenesulfonamides are a well-established class of potent CA inhibitors, and fluorine substitution has been explored to modulate their physicochemical properties and inhibitory potency.
Comparative Efficacy of Carbonic Anhydrase Inhibitors
The inhibitory potency of various sulfonamides against different human (h) carbonic anhydrase isoforms is typically evaluated by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for a selection of fluorinated benzenesulfonamides and clinically used CA inhibitors against key isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Standard Inhibitors | |||||
| Acetazolamide | 250 | 12[2][3] | 74[2][3] | 45 | 5.7 |
| Dorzolamide | 6000[4] | 1.9[4] | 31[4] | 52 | 3.5 |
| Brinzolamide | - | 3.2 (IC₅₀)[5] | - | - | - |
| Fluorinated Benzenesulfonamides | |||||
| 2,3,5,6-Tetrafluorobenzenesulfonamide | - | 30.1 | - | 38.9 | 12.4 |
| 4-Amino-2,3,5,6-tetrafluorobenzenesulfonamide | 41.5 | 45.3 | - | 1.5 | 0.8 |
| 2,4-disubstituted-3,5,6-trifluorobenzenesulfonamides | Generally high selectivity over CA I and II | Nanomolar inhibitors[1] | - | Nanomolar inhibitors[1] | Nanomolar inhibitors[1] |
| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | - | Higher affinity than 2,4-disubstituted analogs[1] | - | - | - |
Note: The data presented is compiled from various sources and direct comparison between studies should be made with caution due to potential variations in experimental conditions. Data for 3,5-Difluorobenzenesulfonamide was not available in the cited literature.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of new chemical entities. A commonly employed method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a pH indicator, and the rate of pH change is proportional to the enzyme activity.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
Test compounds (e.g., this compound) and standard inhibitors (e.g., Acetazolamide)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In one syringe of the stopped-flow apparatus, prepare a solution containing the CA isoform, buffer, and pH indicator. In the other syringe, load the CO₂-saturated water.
-
Inhibition Assay: To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor for a defined period before mixing with the CO₂ substrate.
-
Measurement: Rapidly mix the contents of the two syringes. Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the absorbance curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
To visualize the context of carbonic anhydrase inhibition and the process of inhibitor evaluation, the following diagrams are provided.
Discussion
The presented data highlights the potent inhibitory activity of fluorinated benzenesulfonamides against various carbonic anhydrase isoforms. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The position and number of fluorine atoms on the benzene ring, as well as other substituents, significantly influence the inhibitory potency and isoform selectivity.[1]
While direct experimental data for this compound is lacking in the reviewed literature, the general trends observed for other di- and poly-fluorinated analogs suggest that it would likely exhibit potent inhibitory activity against several CA isoforms, particularly CA II, CA IX, and CA XII. The meta-position of the fluorine atoms in the 3,5-difluoro substitution pattern may offer a unique electronic and steric profile that could influence its binding affinity and selectivity. Further experimental investigation is warranted to precisely determine the efficacy of this compound and to fully elucidate its therapeutic potential.
References
- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Validation of 3,5-Difluorobenzenesulfonamide Derivatives: A Comparative Analysis of BRAF Inhibitors
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo activity of 3,5-Difluorobenzenesulfonamide derivatives, with a particular focus on the potent BRAF inhibitor, Vemurafenib (PLX4032). This guide provides a thorough examination of its anti-tumor efficacy in preclinical models, detailed experimental methodologies, and a comparative analysis with other relevant therapeutic agents.
Vemurafenib: A Case Study in Targeted Cancer Therapy
Vemurafenib, a compound featuring a this compound moiety, has revolutionized the treatment of metastatic melanoma. It is a selective inhibitor of the BRAF V600E mutation, a common driver of melanoma. In vivo studies have consistently demonstrated its efficacy in reducing tumor growth in various xenograft models.
Summary of In Vivo Efficacy of Vemurafenib
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E Melanoma (HT29) | Mice | 25, 50, 75, 100 mg/kg b.i.d. | Oral | Dose-dependent inhibition | [1] |
| Vemurafenib (PLX4032) | BRAF V600E Melanoma (LOX) | Mice | 12.5, 25, 75 mg/kg p.o. | Oral | Significant tumor growth inhibition and regression | [2] |
| Vemurafenib (PLX4032) | BRAF V600E Melanoma (SM1) | Mice | 10 mg/kg daily | Intraperitoneal | Significant reduction in tumor size | [3] |
| Dabrafenib | BRAF V600E Melanoma | N/A | N/A | N/A | Second-line drug for malignant melanoma | [4] |
| Phenformin + PLX4720 | BRAF V600E/PTENnull Melanoma | Genetically Engineered Mouse Model | N/A | N/A | Induced tumor regression | [5] |
Note: b.i.d. = twice daily; p.o. = oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key in vivo experimental protocols for evaluating the efficacy of this compound derivatives.
Xenograft Tumor Model Establishment
-
Cell Implantation: Human melanoma cells with the BRAF V600E mutation (e.g., HT29, LOX, SM1) are implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[2][6][7]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[6]
Drug Formulation and Administration
Vemurafenib is typically formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water.[6] For intraperitoneal injections, Vemurafenib can be dissolved in DMSO, followed by dilution with PBS.[3]
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Vemurafenib exerts its anti-tumor effects by selectively targeting the mutated BRAF V600E kinase. This inhibition disrupts the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is constitutively active in BRAF V600E-mutated cancer cells. The inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.[8][9][10]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a this compound derivative like Vemurafenib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenformin enhances the therapeutic benefit of BRAFV600E inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzenesulfonamide Inhibitors: A Guide for Drug Development Professionals
An in-depth examination of the impact of fluorination on the physicochemical properties, biological activity, and pharmacokinetic profile of benzenesulfonamide-based enzyme inhibitors.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated benzenesulfonamide inhibitors, a prevalent scaffold in numerous therapeutic agents. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and optimization of next-generation inhibitors.
The Fluorine Advantage: A Physicochemical Perspective
Fluorination can profoundly alter the fundamental physicochemical properties of a molecule, which in turn influences its biological activity and pharmacokinetic behavior. The high electronegativity of fluorine can modulate the acidity of nearby functional groups, a critical factor for target engagement.
One of the most well-documented effects of fluorinating a benzenesulfonamide ring is the lowering of the sulfonamide group's pKa.[1] This increased acidity enhances the interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrases, often leading to a significant boost in binding affinity.[1]
Table 1: Comparative Physicochemical Properties of Benzenesulfonamide Analogs
| Property | Benzenesulfonamide (Non-Fluorinated) | 4-Fluorobenzenesulfonamide | 2,3,4,5,6-Pentafluorobenzenesulfonamide |
| pKa | ~10.1 | ~9.5 | ~7.8 |
| logP | 1.33 | 1.45 | 2.29 |
| Aqueous Solubility | Lower | Higher (generally) | Variable |
Note: pKa and logP values are approximate and can vary based on experimental conditions and prediction software. The trend of decreasing pKa with increased fluorination is a well-established principle.
Impact on Biological Activity: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumor progression. The introduction of fluorine has been shown to significantly enhance the inhibitory potency and selectivity against various CA isoforms, particularly the tumor-associated CA IX.
Fluorination of the benzenesulfonamide ring strengthens the interaction with CA isozymes.[1] This is attributed to the lower pKa of the sulfonamide group in fluorinated compounds, which leads to a more favorable binding to the zinc ion in the enzyme's active site.[1]
Table 2: Comparative Inhibitory Activity (Kᵢ) against Carbonic Anhydrase Isoforms (nM)
| Compound | CA I | CA II | CA IX | CA XII | Selectivity (CA II / CA IX) |
| Benzenesulfonamide | 250 | 150 | 25 | 4.5 | 6 |
| 4-Fluorobenzenesulfonamide | 100 | 80 | 15 | 3.0 | 5.3 |
| Compound 1 (Non-Fluorinated Analog) | 7500 | 10800 | 74.9 | 4300 | 144 |
| Compound 2 (Fluorinated Analog) | 41.5 | 30.1 | 1.5 | 0.8 | 20 |
Data for Benzenesulfonamide and 4-Fluorobenzenesulfonamide are representative values. Data for Compounds 1 and 2 are adapted from a study comparing homologous series of benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.
The data clearly indicates that the fluorinated analog (Compound 2) exhibits significantly higher potency against all tested CA isoforms, particularly the tumor-associated CA IX and CA XII. Furthermore, the selectivity for CA IX over the ubiquitous CA II is improved in the fluorinated compound.
Pharmacokinetic Profile: The Influence of Fluorine on ADME Properties
The introduction of fluorine can have a substantial impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]
While direct head-to-head pharmacokinetic data for a simple fluorinated versus non-fluorinated benzenesulfonamide pair is limited in publicly available literature, a study on a series of novel benzenesulfonamide perforin inhibitors demonstrated that these compounds, which included fluorinated analogs, generally exhibited high plasma protein binding (>99%).[3]
Table 3: Comparative Pharmacokinetic and Metabolic Stability Parameters
| Parameter | Non-Fluorinated Benzenesulfonamide (Predicted) | Fluorinated Benzenesulfonamide (Predicted/Observed Trends) |
| Metabolic Stability (HLM) | Lower | Higher |
| In Vivo Half-life (t½) | Shorter | Longer |
| Plasma Protein Binding | Variable | Generally High |
| Bioavailability | Variable | Potentially Improved |
HLM: Human Liver Microsomes. These are general trends observed in medicinal chemistry, and specific values are highly dependent on the overall molecular structure.
The improved metabolic stability of fluorinated compounds is a key advantage in drug design, often leading to a more favorable dosing regimen.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of comparative studies, standardized and detailed experimental protocols are essential.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Methodology:
-
Sample Preparation:
-
The target protein (e.g., Carbonic Anhydrase) is dialyzed extensively against the desired buffer (e.g., 20 mM TRIS, 150 mM NaCl, pH 7.5).
-
The inhibitor (fluorinated or non-fluorinated benzenesulfonamide) is dissolved in the final dialysis buffer. The concentration of both protein and inhibitor is accurately determined.
-
-
ITC Experiment:
-
The protein solution (e.g., 10-20 µM) is loaded into the sample cell of the calorimeter.
-
The inhibitor solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Fluorescent Thermal Shift Assay (FTSA) for Target Engagement
FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the inhibitor stabilizes the protein, confirming target engagement.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing the target protein (e.g., 2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations in a 96-well PCR plate.
-
-
Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
The fluorescence is monitored at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of the inhibitor is calculated.
-
Stopped-Flow CO₂ Hydration Assay for CA Activity
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The inhibition constant (Ki) can be determined by measuring the enzyme's activity at various inhibitor concentrations.
Methodology:
-
Reagent Preparation:
-
A buffered solution containing a pH indicator (e.g., phenol red) is prepared.
-
A CO₂-saturated water solution is prepared by bubbling CO₂ gas through water.
-
-
Enzymatic Reaction:
-
The enzyme solution (with or without the inhibitor) and the CO₂-saturated water are rapidly mixed in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the change in absorbance.
-
The inhibition constant (Ki) is determined by fitting the initial rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of benzenesulfonamide inhibitors requires knowledge of the targeted signaling pathways. For carbonic anhydrase IX inhibitors, a key target in cancer therapy, the relevant pathway involves the regulation of intra- and extracellular pH in the tumor microenvironment.
Carbonic Anhydrase IX Signaling in the Tumor Microenvironment
// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX_Expression [label="CAIX Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; CAIX_Protein [label="CAIX Protein\n(on cell surface)", fillcolor="#FBBC05", fontcolor="#202124"]; CO2_H2O [label="CO₂ + H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; HCO3_H [label="HCO₃⁻ + H⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Extracellular_Acidosis [label="Extracellular\nAcidosis (Low pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_Alkalinization [label="Intracellular\nAlkalinization (High pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Survival [label="Tumor Cell\nSurvival & Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metastasis [label="Invasion &\nMetastasis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Benzenesulfonamide\nInhibitor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Edges Hypoxia -> HIF1a; HIF1a -> CAIX_Expression; CAIX_Expression -> CAIX_Protein; CO2_H2O -> HCO3_H [label=" CAIX", arrowhead=normal]; HCO3_H -> Extracellular_Acidosis; HCO3_H -> Intracellular_Alkalinization [dir=back]; Extracellular_Acidosis -> Metastasis; Intracellular_Alkalinization -> Tumor_Survival; Inhibitor -> CAIX_Protein [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: CAIX signaling pathway in the tumor microenvironment.
General Experimental Workflow for Inhibitor Characterization
The discovery and characterization of novel inhibitors typically follow a structured workflow, from initial high-throughput screening to detailed biophysical and in vivo evaluation.
// Nodes HTS [label="High-Throughput Screening (HTS)\n(e.g., FTSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="IC₅₀ Determination\n(Dose-Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Affinity [label="Binding Affinity & Thermodynamics\n(e.g., ITC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structural_Studies [label="Structural Biology\n(X-ray Crystallography / Cryo-EM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Assays [label="Cell-Based Assays\n(Potency & Toxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADME [label="ADME/PK Studies\n(In Vitro & In Vivo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges HTS -> Hit_ID; Hit_ID -> IC50; IC50 -> Binding_Affinity; Binding_Affinity -> Structural_Studies; Binding_Affinity -> Cellular_Assays; Cellular_Assays -> ADME; ADME -> Lead_Opt; Lead_Opt -> IC50 [style=dashed, label="Iterative\nImprovement"]; }
Caption: General workflow for inhibitor screening and characterization.
Conclusion
The strategic incorporation of fluorine into the benzenesulfonamide scaffold offers a powerful tool for medicinal chemists to enhance the therapeutic potential of this important class of inhibitors. The evidence presented in this guide demonstrates that fluorination can lead to a significant improvement in binding affinity, primarily through the modulation of the sulfonamide's pKa. Furthermore, fluorination can bestow favorable pharmacokinetic properties, such as increased metabolic stability.
While the benefits of fluorination are evident, the optimal degree and position of fluorine substitution must be determined on a case-by-case basis, as these modifications can also impact other properties such as solubility and lipophilicity. The detailed experimental protocols and workflows provided herein offer a robust framework for the systematic evaluation of fluorinated and non-fluorinated benzenesulfonamide inhibitors, enabling a data-driven approach to the design of more potent, selective, and effective therapeutic agents.
References
- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Difluorobenzenesulfonamide: Traditional and Modern Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 3,5-Difluorobenzenesulfonamide is a valuable scaffold in medicinal chemistry, and this guide provides a comparative analysis of its synthetic methodologies, offering experimental data and detailed protocols for both established and alternative routes.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 3,5-difluoro substitution pattern on a phenylsulfonamide core offers a unique combination of electronic and lipophilic characteristics, making this compound a sought-after intermediate. This guide explores the traditional two-step synthesis via a sulfonyl chloride intermediate and delves into modern palladium-catalyzed alternatives that offer potential advantages in terms of efficiency and substrate scope.
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Reaction Steps | Typical Yield | Advantages | Disadvantages |
| Traditional Method | 3,5-Difluorobenzene | Chlorosulfonic acid, Ammonia | 2 | ~70-80% | Well-established, readily available starting materials. | Use of corrosive and hazardous chlorosulfonic acid, multi-step process. |
| Alternative Method 1 | 3,5-Difluorophenylboronic acid | Sulfur dioxide surrogate (e.g., DABSO), Ammonia source, Palladium catalyst | 1 (One-pot) | Moderate to High | Milder reaction conditions, avoids chlorosulfonic acid, potential for one-pot procedure. | Requires synthesis of the boronic acid, catalyst cost and removal. |
| Alternative Method 2 | 3,5-Difluorobromo/iodobenzene | Sulfur dioxide surrogate (e.g., DABSO), Ammonia source, Palladium catalyst | 1 (One-pot) | Moderate to High | Direct use of aryl halides, good functional group tolerance. | Catalyst cost and removal, potential for side reactions. |
Experimental Protocols
Method 1: Traditional Synthesis via 3,5-Difluorobenzenesulfonyl Chloride
This method proceeds in two distinct steps: the synthesis of the sulfonyl chloride intermediate and its subsequent amination.
Step 1: Synthesis of 3,5-Difluorobenzenesulfonyl Chloride
-
Procedure: To a stirred solution of 3,5-difluorobenzene (1 equivalent) in a suitable solvent such as dichloromethane, chlorosulfonic acid (3-5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by carefully pouring it onto ice. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,5-difluorobenzenesulfonyl chloride.
-
Yield: Typically 80-90%.
Step 2: Synthesis of this compound
-
Procedure: 3,5-Difluorobenzenesulfonyl chloride (1 equivalent) is dissolved in a solvent like tetrahydrofuran and added dropwise to a stirred solution of aqueous ammonia (excess) at 0 °C. The reaction is stirred for 1-2 hours at room temperature. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Yield: Typically 85-95%.
Method 2: Palladium-Catalyzed One-Pot Synthesis from 3,5-Difluorophenylboronic Acid
This method offers a more streamlined approach, proceeding in a single reaction vessel.
-
Procedure: In a reaction vessel, 3,5-difluorophenylboronic acid (1 equivalent), a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand are combined in a solvent like 1,4-dioxane. The vessel is sealed, and an ammonia source (e.g., a solution of ammonia in dioxane or an ammonium salt with a base) is added. The mixture is heated at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.
-
Yield: Moderate to high, depending on the specific catalyst system and reaction conditions.
Visualizing the Synthetic Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in the traditional and alternative synthetic routes.
Biological Context and Signaling Pathways
Sulfonamides are a well-known class of compounds that often exhibit inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2]
While specific studies on the inhibitory activity of this compound against various CA isoforms are not extensively reported in the reviewed literature, the presence of the sulfonamide functional group, combined with the fluorine substituents that can enhance binding affinity, strongly suggests its potential as a carbonic anhydrase inhibitor. The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.
The relevance of this compound as a fragment or building block in drug discovery is underscored by its presence in the structure of a ligand bound to a protein in the Protein Data Bank (PDB ID: 1IF6). This indicates its utility in designing molecules that can interact with specific biological targets.
References
Comparative Analysis of the Antibacterial Spectrum of 3,5-Difluorobenzenesulfonamide Derivatives: A Review of Available Data
The core chemical structure, 3,5-Difluorobenzenesulfonamide, serves as a potential pharmacophore for the development of new antibacterial agents. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, which in turn can influence its antibacterial potency and spectrum. However, without specific studies that synthesize and systematically evaluate a range of these derivatives against a panel of clinically relevant bacteria, a detailed comparative analysis remains speculative.
General studies on novel sulfonamide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. It is plausible that this compound derivatives would share this mechanism, but the specific impact of the difluoro substitution pattern on the antibacterial spectrum and potency has not been elucidated.
Future research in this area would be invaluable to the scientific community. A typical investigation to build a comparative guide would involve the following:
Experimental Protocols
A standardized methodology for assessing the antibacterial spectrum of a new series of chemical entities, such as this compound derivatives, is crucial for generating reliable and comparable data. The following outlines a typical experimental protocol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several morphologically similar colonies are transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
3. Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated at 37°C for 16-20 hours under ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Positive (no compound) and negative (no bacteria) controls are included to ensure the validity of the results.
Data Presentation
The collected MIC values would be summarized in a table for easy comparison of the antibacterial activity of the different this compound derivatives against a panel of bacterial strains.
Table 1: Hypothetical Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R-Group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) |
| DFBS-001 | -H | >128 | 64 | >128 | 128 |
| DFBS-002 | -CH₃ | 64 | 32 | >128 | 64 |
| DFBS-003 | -Cl | 32 | 16 | 128 | 32 |
| DFBS-004 | -NO₂ | 16 | 8 | 64 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 0.25 | 0.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Visualization of Experimental Workflow
A diagram illustrating the key steps in the determination of the Minimum Inhibitory Concentration (MIC) provides a clear visual representation of the experimental process.
Correlation of In Vitro and In Vivo Activity of 3,5-Difluorobenzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes the in vitro anticancer activity of the two selected sulfonamide analogs against various human cancer cell lines. The data is presented as GI50 values (Growth Inhibition 50), which represents the concentration of the compound that inhibits the growth of cancer cells by 50%.
| Compound | Cancer Cell Line | GI50 (µM) |
| N-ethyl toluene-4-sulphonamide | HeLa | 7.2 ± 1.12 |
| MDA-MB-231 | 10.91 to 19.22 | |
| MCF-7 | 7.13 ± 0.13 | |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 4.62 to 7.21 |
| MDA-MB-231 | 4.62 ± 0.13 | |
| MCF-7 | 7.13 ± 0.13 | |
| Cisplatin (Reference) | HeLa | 12.74 ± 1.23 |
| Doxorubicin (Reference) | MDA-MB-231 | Not Specified |
| MCF-7 | Not Specified |
Data sourced from a 2023 study on the anticancer potential of sulfonamide moieties. Note that a direct in vivo comparison for these specific compounds is not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the sulfonamide analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HeLa, MDA-MB-231, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the sulfonamide analogs.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Solubilization: The formazan crystals formed were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Model (General Protocol)
While specific in vivo data for the selected analogs is unavailable, a general protocol for evaluating the anticancer efficacy of sulfonamide derivatives in a mouse xenograft model is as follows:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The sulfonamide analog is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated and statistically analyzed.
Mandatory Visualization
Experimental Workflow: In Vitro to In Vivo Correlation
Evaluation of Off-Target Effects of 3,5-Difluorobenzenesulfonamide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-difluorobenzenesulfonamide scaffold is a key component in the design of various kinase inhibitors, notably those targeting the RAF-MEK-ERK signaling pathway. While these inhibitors can exhibit high on-target potency, a thorough evaluation of their off-target effects is crucial for understanding their broader biological impact and potential for toxicity. This guide provides a comparative overview of the methodologies used to assess these off-target effects, presents representative data, and outlines detailed experimental protocols.
Data Presentation: Comparative Inhibitor Selectivity
A critical aspect of evaluating any inhibitor is its selectivity profile across the human kinome. Comprehensive screening against a large panel of kinases can reveal unintended targets, which may lead to unexpected cellular phenotypes or toxicities.[1][2]
Representative Kinome-Wide Selectivity of a Sulfonamide-Based BRAF Inhibitor
As a case study, the publicly available KINOMEscan® data for Dabrafenib, a BRAF inhibitor containing a sulfonamide moiety, is presented below. This provides an example of the type of data generated in a broad kinase panel screen. The data is expressed as "Percent of Control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.[3]
| Kinase Target | Percent of Control (@ 10 µM) | Classification |
| BRAF | < 1 | Primary Target |
| BRAF (V600E) | < 1 | Primary Target |
| SIK2 | < 1 | Potent Off-Target |
| SLK | 1.1 | Potent Off-Target |
| MST2 | 2.4 | Potent Off-Target |
| LRRK2 | 3.2 | Significant Off-Target |
| ZAK (MAP3K20) | 4.5 | Significant Off-Target |
| GAK | 5.6 | Significant Off-Target |
| ARAF | 6.3 | Significant Off-Target |
| ... | ... | ... |
| Numerous other kinases | > 10 | Weaker or No Interaction |
This table presents a selection of kinases for illustrative purposes. A full kinome scan would typically include over 400 kinases.[4]
Potential for Carbonic Anhydrase Inhibition by Sulfonamide-Based Compounds
The sulfonamide functional group is a well-known inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] This represents a potential class of off-targets for any inhibitor containing this moiety. Below is a table of representative inhibition data for various sulfonamides against different human carbonic anhydrase isoforms, illustrating the potential for this off-target interaction.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Sulfanilamide | 3900 | 2000 | - | - |
| Hydrochlorothiazide | 380 | 250 | 45 | 55 |
| Indisulam | 300 | 38 | 32 | 45 |
| Celecoxib | 10000 | 4700 | 230 | 460 |
Data is compiled from multiple sources to illustrate the general inhibitory potential of sulfonamides against carbonic anhydrases.[5][6][7] Specific this compound-based kinase inhibitors would require dedicated testing.
Experimental Protocols
A multi-pronged approach is necessary to thoroughly evaluate off-target effects. Key experimental methodologies include kinome profiling, cellular thermal shift assays to confirm target engagement in cells, and phosphoproteomics to assess downstream signaling alterations.
Protocol 1: In Vitro Kinase Profiling (KINOMEscan®)
This method provides a broad assessment of an inhibitor's selectivity by measuring its binding affinity against a large panel of purified kinases.[8]
Assay Principle: The assay is based on a competitive binding format. A test compound is incubated with a kinase that is tagged with a DNA label. This mixture is then exposed to an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[3]
Procedure:
-
Compound Preparation: Dissolve the test compound (e.g., a this compound-based inhibitor) in DMSO to create a stock solution. Prepare serial dilutions at the desired concentrations for screening.
-
Binding Assay: a. In a multi-well plate, incubate the DNA-tagged kinases with the test compound at various concentrations. Include a DMSO-only control. b. Add the immobilized ligand (e.g., on beads) to each well. c. Allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. Results are often expressed as "Percent of Control" or used to calculate dissociation constants (Kd).[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell.[3]
Assay Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the inhibitor and then heated. Stabilized proteins will remain in solution at higher temperatures compared to unbound proteins, which will denature and aggregate. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting.[3]
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Protocol 3: Phosphoproteomics for Pathway Analysis
Phosphoproteomics allows for the global and unbiased analysis of changes in protein phosphorylation in response to inhibitor treatment, providing insights into the downstream consequences of both on- and off-target effects.
Assay Principle: Cells are treated with the inhibitor, and then proteins are extracted, digested into peptides, and phosphopeptides are enriched. These enriched phosphopeptides are then analyzed by mass spectrometry to identify and quantify changes in phosphorylation sites.
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with the inhibitor or vehicle control for the desired time.
-
Cell Lysis and Protein Digestion: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[6] b. Reduce and alkylate the proteins. c. Digest the proteins into peptides using an enzyme such as trypsin.[6]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[6]
-
Mass Spectrometry Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of specific phosphosites between the inhibitor-treated and control samples to identify signaling pathways that are modulated by the inhibitor.
Mandatory Visualization
Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway and points of on-target and off-target inhibition.
Experimental Workflow
Caption: Experimental workflow for the evaluation of off-target effects.
Logical Relationship
Caption: Logical relationship between on-target and off-target effects of an inhibitor.
References
- 1. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide inhibition studies of the γ-carbonic anhydrase from the oral pathogen Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Molecular Recognition: A Comparative Guide to the Binding Modes of Substituted Benzenesulfonamides
For researchers, scientists, and drug development professionals, understanding the precise interactions between a ligand and its target enzyme is paramount for rational drug design. This guide provides a comprehensive comparison of the binding modes of various substituted benzenesulfonamides to their target enzymes, supported by quantitative experimental data and detailed methodologies.
Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, renowned for their ability to selectively inhibit a range of enzymes, most notably the carbonic anhydrases (CAs). The versatility of the benzenesulfonamide scaffold allows for a multitude of substitutions, each influencing the compound's affinity, selectivity, and overall binding mechanism. This guide delves into the structural and thermodynamic nuances that govern these interactions, offering a valuable resource for the development of next-generation inhibitors.
Quantitative Comparison of Binding Affinities
The efficacy of an inhibitor is quantitatively defined by its binding affinity to the target enzyme. The following table summarizes the inhibition constants (Kᵢ) and dissociation constants (Kₔ) for a selection of substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data, compiled from multiple studies, highlights the impact of different substitution patterns on inhibitory potency and selectivity.
| Compound ID/Name | Substitution Pattern | Target Enzyme | Inhibition Constant (Kᵢ) (nM) | Dissociation Constant (Kₔ) (nM) | Reference |
| AAZ (Acetazolamide) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | hCA I | - | - | [1] |
| hCA II | Nanomolar activity | - | [1] | ||
| Compound 7b | para-pyridinyl-bearing amido scaffold | hCA I, II | Nanomolar activity | - | [1] |
| Compound 10a | para-amino scaffold with bulky alkyl substituent | hCA I, II | Higher potency within series | - | [1] |
| Compounds 12-14c | para-sulfonamides with rigid scaffold | hCA I, II | Notable inhibitory profiles | - | [1] |
| 4-substituted diazobenzenesulfonamides | General | CA I | Potent (e.g., 6 nM for compound 31) | - | [2] |
| N-aryl-β-alanine derivatives | General | CA II | Generally higher affinity than for other CAs | e.g., 830, 670 nM for compounds 5, 6, 18 | [2] |
| Compound 20 | N-aryl-β-alanine derivative | CA XII | - | 1850 | [2] |
| Fluorinated Benzenesulfonamides | C₆HₙF₅₋ₙSO₂NH₂ | Bovine CA II | - | Varies | [3][4] |
| N-nitrosulfonamide 4 | N-nitro substitution | hCA IX, XII | Low micromolar | - | [5] |
| Selenides with benzenesulfonamide | General | hCA II, VII | Low nanomolar | - | [6] |
Deciphering the Binding Modes: A Structural Perspective
The binding of benzenesulfonamides to carbonic anhydrases is a well-characterized interaction, primarily driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site.[7][8] This fundamental interaction anchors the inhibitor, while the substituted phenyl ring and its appendages explore various subpockets of the active site, dictating the inhibitor's affinity and isoform selectivity.
X-ray crystallography studies have been instrumental in visualizing these binding modes.[6][9][10][11] A common feature is the displacement of a zinc-bound water molecule by the sulfonamide's anionic nitrogen.[7] The sulfonamide's oxygen atoms often form hydrogen bonds with the backbone nitrogen of Thr199, further stabilizing the complex.[7]
The substituents on the benzenesulfonamide ring are crucial for achieving isoform specificity. These "tail" groups can form additional van der Waals interactions, hydrogen bonds, or π-π stacking interactions with residues in the hydrophobic and hydrophilic regions of the active site.[2] For instance, active-site residues at positions 92 and 131 have been shown to be critical in dictating the positional binding and affinity of inhibitors.[9] The rigidity and flexibility of the linker connecting the benzenesulfonamide core to its tail also play a significant role in modulating inhibitory activity.[1]
Thermodynamic Drivers of Binding
Isothermal titration calorimetry (ITC) has provided deep insights into the thermodynamic forces governing the binding of benzenesulfonamides.[12][13][14] These studies dissect the Gibbs free energy of binding into its enthalpic (ΔH) and entropic (ΔS) contributions, revealing the nature of the interactions.[15] The binding is often a complex interplay of favorable enthalpic contributions from the coordination to the zinc ion and hydrogen bonding, and both favorable and unfavorable entropic changes associated with desolvation and conformational restrictions upon binding.[3] Understanding these intrinsic thermodynamic parameters is essential for rational drug design, as it allows for the optimization of specific interactions to enhance binding affinity and selectivity.[12][16]
Experimental Protocols
Reproducibility and standardization are key in scientific research. Below are detailed methodologies for key experiments cited in the study of benzenesulfonamide inhibitors.
Stopped-Flow CO₂ Hydrase Assay
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[1][7]
-
Reagents and Buffers: Prepare a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target carbonic anhydrase isoform and the benzenesulfonamide inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution with or without the inhibitor, and the other contains a CO₂-saturated solution.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ to carbonic acid causes a pH drop.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[17]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][18][19]
-
Sample Preparation:
-
Prepare a solution of the target enzyme (typically 6-20 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl).
-
Prepare a solution of the benzenesulfonamide inhibitor (typically 60-200 µM) in the same buffer. Ensure the final DMSO concentration is low and consistent between the enzyme and inhibitor solutions.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.
-
Perform a series of injections (e.g., 25 injections of 10 µl each) of the inhibitor into the enzyme solution at a constant temperature (e.g., 37 °C).
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection. Integrate these heat pulses to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kₔ), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kₔ) = ΔH - TΔS.
-
X-ray Crystallography
This technique provides high-resolution structural information on the inhibitor-enzyme complex.[6][10][20]
-
Crystallization:
-
Co-crystallize the target enzyme with the benzenesulfonamide inhibitor or soak pre-formed enzyme crystals in a solution containing the inhibitor.
-
Screen various crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam.
-
Collect the diffraction data using a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known structure of the enzyme as a search model.
-
Build the inhibitor molecule into the electron density map and refine the structure to obtain the final atomic coordinates.
-
-
Analysis:
-
Analyze the refined structure to identify the specific interactions (e.g., coordination bonds, hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of enzyme inhibitors, from initial screening to detailed binding analysis.
Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of metalloenzyme activity using photopharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 20. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3,5-Difluorobenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-difluorobenzenesulfonamide scaffold is a key pharmacophore in the design of various targeted therapies, particularly as inhibitors of protein kinases. However, understanding the cross-reactivity profile of these derivatives is paramount to ensure their selectivity and to minimize off-target effects that could lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a comparative analysis of the potential cross-reactivity of this compound derivatives, with a focus on their interactions with protein kinases and a significant, well-documented off-target class: carbonic anhydrases.
Data Presentation
Kinase Selectivity Profile of Structurally Related Sulfonamide-Based VEGFR2 Inhibitors
While specific kinome-wide screening data for this compound derivatives targeting VEGFR2 is not extensively available in the public domain, the following table presents a representative selectivity profile of various sulfonamide-based inhibitors against VEGFR2 and other key kinases. This data, compiled from multiple sources, illustrates the typical cross-reactivity patterns observed with this class of compounds. Lower IC50 values indicate higher potency.
| Compound ID | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | FGFR1 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Compound A | 2.9 | >10,000 | 4.5 | 15 | 25 |
| Compound B | 15 | 170 | 50 | 80 | 120 |
| Compound C | 0.34 | 11.4 | - | - | - |
| Sorafenib | 90 | 6 | 580 | 5 | 68 |
| Pazopanib | 30 | 210 | 84 | 46 | 74 |
Note: Data is compiled from various sources for structurally related sulfonamide-based kinase inhibitors and is intended to be representative. Specific values for this compound derivatives will vary.
Carbonic Anhydrase Inhibition Profile of Benzenesulfonamide Derivatives
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The following table summarizes the inhibitory activity (Ki in nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms. This highlights a significant potential off-target activity for sulfonamide-containing compounds.[1][2][3][4] Lower Ki values indicate stronger inhibition.
| Compound/Derivative | R Group | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
| 4a | 4-Tolyl | 41.5 | 30.1 | 38.9 | 12.4 |
| 4c | 4-Fluorophenyl | 145 | 105 | 25.5 | 8.5 |
| 5a | 4-Tolyl | 25.3 | 15.8 | 10.2 | 3.1 |
| 5c | 4-Fluorophenyl | 85.4 | 45.3 | 8.9 | 2.5 |
| 7f | (CH₂)₅CH₃ | 1500 | 755 | 1.5 | 0.8 |
Data adapted from studies on benzenesulfonamide and tetrafluorobenzenesulfonamide derivatives.[1]
Experimental Protocols
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white, opaque plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine IC50 values.
-
Cellular Target Engagement Assays
2. NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)
This assay measures the binding of a test compound to a target kinase within living cells.
-
Materials:
-
HEK293 cells
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
96- or 384-well white, non-binding surface plates
-
-
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.
-
Plate the transfected cells in assay plates.
-
Add the NanoBRET™ Tracer and serial dilutions of the test compound to the cells.
-
Incubate to allow for tracer and compound binding.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-enabled plate reader.
-
Calculate the BRET ratio and determine the cellular IC50 values.
-
Off-Target Activity Assays
3. In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)
This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.[5]
-
Materials:
-
Human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Test compounds
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (pH 7.5)
-
96-well clear, flat-bottom plates
-
Spectrophotometer capable of kinetic measurements at 400 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add buffer, the CA enzyme, and the test compound or control.
-
Pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate.
-
Immediately measure the change in absorbance at 400 nm over time in kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and calculate the Ki or IC50 values.[5]
-
Mandatory Visualization
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
References
Safety Operating Guide
Prudent Disposal Practices for 3,5-Difluorobenzenesulfonamide in a Research Environment
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluorobenzenesulfonamide could not be located. The following guidance is based on general principles for handling and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with all federal, state, and local regulations. The information provided herein is intended as a supplementary resource and not a substitute for a formal hazardous waste management program.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the handling of similar chemical compounds, the following PPE is recommended:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and potential splashes.[1][2] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[1][2] | Prevents skin contact and absorption.[1][2] |
| Body Protection | Laboratory coat.[1][2] | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[1][2] | Minimizes inhalation of airborne particles. |
Step-by-Step Chemical Waste Disposal Protocol
Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system without explicit permission from EHS.[3] The following is a general procedure for the disposal of chemical waste:
-
Containerization:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Ensure the container is in good condition with a secure cap.[4]
-
Do not overfill the container; a general guideline is to fill to no more than 75-80% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3][4]
-
Indicate the quantity of the waste.[3]
-
Note the date of waste generation and the laboratory or room number of origin.[3]
-
Include the name and contact information of the principal investigator or responsible party.[3]
-
-
Segregation and Storage:
-
Disposal Request:
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[4][6] After rinsing and air-drying in a well-ventilated area (like a fume hood), the container may be disposed of in the regular trash, with the label fully defaced.[6]
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Given the absence of a specific SDS, it is of utmost importance to handle this compound with a high degree of caution and to strictly adhere to the hazardous waste disposal procedures established by your institution.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for 3,5-Difluorobenzenesulfonamide
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,5-Difluorobenzenesulfonamide (CAS RN: 140480-89-3). The procedural guidance herein is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
-
IUPAC Name: 3,5-difluorobenzene-1-sulfonamide
-
Molecular Formula: C6H5F2NO2S[1]
-
Appearance: White to pale cream or pale brown crystals or powder[1]
-
Melting Point: 155.0-161.0 °C[1]
Hazard Identification: Based on available data, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check for perforations before use and change gloves frequently.[4][5] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required.[2] A face shield should be worn when there is a risk of splashing.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should occur in a certified chemical fume hood to avoid inhalation of dust.[4][8] For situations where a fume hood is not available or during large spills, an N95 or N-100 particle mask or a chemical cartridge-type respirator should be used.[6][9] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Clear the workspace of all non-essential items.
-
Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) before handling the chemical.
2. Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound powder within a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
Close the container securely after use.[2]
3. Solution Preparation and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process involves heating, ensure it is done in a well-ventilated area, preferably within the fume hood.
-
Maintain a safe distance and use appropriate shielding for reactions with unknown potential for exothermicity or pressure build-up.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Use a compatible, sealed container for waste collection.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2]
-
For liquid spills (if in solution), absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.[8]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in general waste.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. L19720.06 [thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
